Nlrp3-IN-65
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24F3N3O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[6-[[(3S)-1-ethylpiperidin-3-yl]methyl]pyridazin-3-yl]-3-methyl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C20H24F3N3O/c1-3-26-8-4-5-14(12-26)10-16-6-7-17(25-24-16)19-13(2)9-15(11-18(19)27)20(21,22)23/h6-7,9,11,14,27H,3-5,8,10,12H2,1-2H3/t14-/m0/s1 |
InChI Key |
RELSLYFFFLCNMX-AWEZNQCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel NLRP3 Inflammasome Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases.[1][2] This has made the NLRP3 inflammasome a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of a novel, potent, and selective NLRP3 inhibitor, designated herein as NLRP3-IN-X . The guide details the strategic design, chemical synthesis, and comprehensive biological evaluation of this compound, including detailed experimental protocols and quantitative data analysis.
Introduction to NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18.[5] Dysregulation of the NLRP3 inflammasome is associated with a variety of diseases, including autoinflammatory disorders, type 2 diabetes, and neurodegenerative diseases. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a major focus of drug discovery efforts.
The NLRP3 Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, leading to the maturation of IL-1β and IL-18 and inducing a form of inflammatory cell death known as pyroptosis.
Discovery of NLRP3-IN-X
The discovery of NLRP3-IN-X was initiated through a high-throughput virtual screening of a chemical library, followed by a structure-activity relationship (SAR) study to optimize potency and selectivity. The initial hit compound, identified through its ability to inhibit IL-1β release in a cellular assay, was subjected to medicinal chemistry efforts to improve its pharmacological properties.
The lead optimization campaign focused on modifying the core scaffold to enhance inhibitory activity and selectivity for the NLRP3 inflammasome over other inflammasomes like AIM2 and NLRC4. This iterative process of design, synthesis, and biological testing led to the identification of NLRP3-IN-X as a potent and selective inhibitor.
References
- 1. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.ca]
- 2. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel potential NLRP3 inflammasome inhibitors - Fondazione RI.MED [fondazionerimed.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-65: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-65, also identified as Compound 41, is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by available quantitative data, experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action
This compound is a derivative of a second-generation NLRP3 inhibitor, YQ128. The core mechanism of this class of inhibitors involves the direct targeting of the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This targeted inhibition effectively blocks the downstream cascade of inflammatory events, including the release of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptosis, a form of inflammatory cell death.
The inhibitory action of this compound and its precursors is believed to occur through a distinct mode of action compared to the well-characterized inhibitor MCC950. While the precise binding site of this compound on the NLRP3 protein has not been explicitly detailed in publicly available literature, its parent compound series, including JC124 and JC171, are known to be NLRP3 selective inhibitors (NSIs) with a sulfonamide-containing scaffold. These compounds directly bind to the NLRP3 protein.
The primary consequence of this compound binding to NLRP3 is the suppression of inflammasome activation. This prevents the autocatalytic cleavage of pro-caspase-1 to its active form, caspase-1. As a result, the processing and release of the potent pro-inflammatory cytokines, IL-1β and IL-18, are significantly reduced.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro cell-based assays. The following table summarizes the available data for this compound and its parent compound, YQ128.
| Compound | Assay | Cell Line | Activator(s) | IC50 Value | Reference |
| This compound (Compound 41) | IL-1β Release | J774A.1 | LPS + ATP | 0.34 μM | |
| YQ128 | IL-1β Release | J774A.1 | Not Specified | 0.30 μM | |
| YQ128 | IL-1β Release | Primary Mouse Peritoneal Macrophages | LPS + ATP | 1.59 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
An In-depth Technical Guide to Nlrp3-IN-65 as a Potent NLRP3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the compound designated as Nlrp3-IN-65, is limited. To fulfill the structural and content requirements of this technical guide, the well-characterized and potent NLRP3 inhibitor, MCC950, will be used as a representative example. The methodologies and data presented herein for MCC950 are illustrative of the standard practices for evaluating potent NLRP3 inhibitors.
Introduction to the NLRP3 Inflammasome and Therapeutic Inhibition
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of stimuli known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates a pro-inflammatory response.[2][3] This response involves the activation of caspase-1, which subsequently processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][4] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[5]
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. This guide provides a comprehensive technical overview of the core principles and methodologies relevant to the study of such inhibitors, using MCC950 as a well-documented surrogate to illustrate these aspects.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, often referred to as the "two-signal" hypothesis.[6][7]
-
Signal 1 (Priming): The initial priming signal is typically provided by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which activate the transcription factor NF-κB.[8] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[8]
-
Signal 2 (Activation): A second, diverse stimulus such as extracellular ATP, crystalline substances, or mitochondrial dysfunction triggers the assembly of the NLRP3 inflammasome complex.[8] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[9] Proximity-induced auto-activation of pro-caspase-1 leads to the formation of active caspase-1.
-
Downstream Effects: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature forms, which are then secreted.[4] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Below is a diagram illustrating the canonical NLRP3 inflammasome signaling pathway.
Quantitative Data for Potent NLRP3 Inhibition (Represented by MCC950)
The potency of NLRP3 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in various cell-based assays. The following tables summarize the reported in vitro and in vivo efficacy of MCC950.
Table 1: In Vitro Potency of MCC950
| Cell Type | Activator(s) | Assay | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | 7.5 | [10] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β Release | 8.1 | [10] |
| Human THP-1 cells | Nigericin | IL-1β Release | 26 | [10] |
| Human THP-1 cells | Monosodium Urate (MSU) | IL-1β Release | 24 | [10] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β Production | 2.88 | [10] |
Table 2: In Vivo Efficacy of MCC950 in Disease Models
| Disease Model | Species | Outcome Measured | Effect of MCC950 | Reference |
| Muckle-Wells Syndrome (CAPS model) | Mouse | IL-1β secretion, Neutrophil recruitment | Reduced IL-1β and neutrophil influx | [11] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Disease severity, CNS inflammation | Attenuated disease progression | [11] |
| Ischemic Stroke | Mouse | Infarct volume, Neurological deficits | Reduced infarct size and improved outcomes | [12] |
| Parkinson's Disease | Mouse | Dopaminergic neuron loss, motor function | Salvaged dopaminergic system | [12] |
Experimental Protocols
The following sections detail standardized protocols for the in vitro and in vivo evaluation of NLRP3 inhibitors.
This protocol describes a common method to determine the IC50 of an NLRP3 inhibitor in macrophages.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., this compound)
-
ELISA kit for IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[13]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (or vehicle control) for 1 hour.[14]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1-2 hours.[3][14]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[15]
This protocol outlines a general procedure to assess the in vivo efficacy of an NLRP3 inhibitor in a mouse model of peritonitis.[16]
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals
-
NLRP3 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-1β and other cytokines
-
Flow cytometer and antibodies for immune cell profiling
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Induction of Peritonitis: After a specified pre-treatment time, induce peritonitis by intraperitoneally injecting LPS to prime the inflammasome, followed by an intraperitoneal injection of MSU crystals to activate it.[16]
-
Peritoneal Lavage: At a defined time point after MSU injection (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect peritoneal fluid and cells.
-
Cytokine Analysis: Measure the levels of IL-1β and other inflammatory cytokines in the peritoneal lavage fluid by ELISA.
-
Cellular Infiltration Analysis: Analyze the immune cell populations (e.g., neutrophils, macrophages) in the peritoneal lavage fluid by flow cytometry.
-
Data Analysis: Compare the cytokine levels and immune cell counts between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the inhibitor.
Conclusion
This compound represents a potent tool for the investigation and potential therapeutic targeting of the NLRP3 inflammasome. The experimental frameworks and comparative data presented in this guide, using the well-studied inhibitor MCC950 as a proxy, provide a robust foundation for researchers and drug development professionals to design and interpret studies aimed at characterizing novel NLRP3 inhibitors. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NLRP3-IN-65: Biological Activity and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of the biological activity and characterization of NLRP3-IN-65, a potent inhibitor of the NLRP3 inflammasome.
Core Compound Information
This compound, also identified as Compound 41, is a novel sulfonamide-based inhibitor of the NLRP3 inflammasome.[1]
Chemical Identification:
-
CAS Number: 3052859-81-8[2]
Quantitative Biological Activity
The inhibitory potency of this compound has been characterized through in vitro assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy in blocking NLRP3 inflammasome activation.
| Compound | Assay | Cell Line | Activator | IC50 (nM) | Reference |
| This compound (Compound 41) | IL-1β release | J774A.1 | ATP | 76 | [1] |
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. While the precise binding site is a subject of ongoing investigation, studies on similar sulfonamide-based inhibitors suggest a mechanism distinct from the well-characterized inhibitor MCC950.[1] It is believed to interfere with the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.
Experimental Protocols
The characterization of this compound's biological activity involves specific in vitro cellular assays. The following is a detailed methodology for the key experiment used to determine its IC50 value.
In Vitro NLRP3 Inflammasome Activation and IL-1β Release Assay
Objective: To determine the concentration-dependent inhibition of NLRP3 inflammasome activation by this compound by measuring the release of Interleukin-1β (IL-1β).
Cell Line: J774A.1 murine macrophage-like cell line.[1]
Materials:
-
J774A.1 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from Escherichia coli 0111:B4
-
Adenosine triphosphate (ATP)
-
This compound (Compound 41)
-
ELISA kit for murine IL-1β
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol:
-
Cell Seeding: Plate J774A.1 cells into 96-well plates at a density of 1 x 10^5 cells per well in growth medium and incubate overnight to allow for cell adherence.
-
Priming (Signal 1): Prime the cells by treating them with LPS at a final concentration of 1 µg/mL for 4.5 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Following the priming step, add varying concentrations of this compound to the wells and incubate for 30 minutes.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding ATP to a final concentration of 5 mM and incubate for an additional 30 minutes.
-
Supernatant Collection: After the activation step, centrifuge the plates and carefully collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: To rule out any cytotoxic effects of the inhibitor, perform a cell viability assay on the remaining cells in the plate.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
NLRP3 Inflammasome Signaling Pathway and Inhibition
The following diagram illustrates the canonical two-signal activation pathway of the NLRP3 inflammasome and highlights the point of inhibition by compounds like this compound.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the general experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
Caption: Experimental workflow for determining the IC50 of this compound.
References
The Role of Small Molecule Inhibitors in NLRP3 Inflammasome Activation: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Nlrp3-IN-65" did not yield any publicly available scientific literature or data. Therefore, this technical guide will provide a comprehensive overview of the role of well-characterized small molecule inhibitors in the activation of the NLRP3 inflammasome, serving as a valuable resource for research and development in this field.
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a prime target for therapeutic intervention. This guide delves into the mechanisms of NLRP3 inflammasome activation and the role of small molecule inhibitors in modulating this pathway. We present quantitative data on the potency of representative inhibitors, detailed experimental protocols for their evaluation, and visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this complex system.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a multi-step process, broadly categorized into priming and activation.[1][2][3][4]
-
Signal 1 (Priming): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2][3]
-
Signal 2 (Activation): A diverse array of secondary stimuli, including extracellular ATP, crystalline structures like monosodium urate (MSU), and microbial toxins such as nigericin, triggers the assembly of the NLRP3 inflammasome complex.[1][4] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[6]
Canonical and Non-Canonical Activation
While the two-signal model represents the canonical pathway, a non-canonical pathway also exists. This is activated by intracellular LPS and involves caspase-11 (in mice) or caspases-4/5 (in humans), which directly cleave GSDMD to induce pyroptosis. The resulting potassium efflux can then lead to the activation of the canonical NLRP3 inflammasome pathway.
Quantitative Data on NLRP3 Inhibitors
The potency of NLRP3 inflammasome inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cell-based assays. The following table summarizes the in vitro IC50 values for several well-characterized NLRP3 inhibitors.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference(s) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | [1][7] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | [1][7] |
| CY-09 | Human THP-1 cells | Nigericin | IL-1β release | ~6 µM | [8] |
| CY-09 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | IL-1β release | Dose-dependent inhibition | [8] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 nM | [1] |
| Compound 7 | Human THP-1 cells | Monosodium Urate (MSU) | IL-1β release | 24 nM | [1] |
| Compound 7 | Human THP-1 cells | Not Specified | IL-18 release | 33 nM | [1] |
| Bridged Pyridazine Compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | IL-1β production | 2.88 nM | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay formats used.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a general method for assessing the potency of a test compound in inhibiting NLRP3 inflammasome activation in macrophages.
4.1.1 Materials
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 monocytic cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP, Nigericin, or MSU crystals)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
ELISA kit for IL-1β
4.1.2 Procedure
-
Cell Seeding:
-
Culture macrophages to 80-90% confluency.
-
Harvest and seed cells into a 96-well plate at a density of 200,000 cells per well in 200 µL of complete medium.[9]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.[3]
-
-
Activation (Signal 2):
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.[5]
-
Carefully collect the supernatant for analysis.
-
-
Quantification of IL-1β:
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[10]
-
Western Blot for Caspase-1 Cleavage
This protocol is used to detect the active p20 subunit of caspase-1, a direct indicator of inflammasome activation.
4.2.1 Materials
-
Treated cell supernatants and lysates from the in vitro assay
-
Reagents for protein concentration determination (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
4.2.2 Procedure
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-caspase-1 p20 antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Conclusion
The NLRP3 inflammasome is a central mediator of inflammation and a promising therapeutic target for a multitude of diseases. While the specific inhibitor "this compound" remains uncharacterized in public literature, the principles and methodologies outlined in this guide provide a robust framework for the investigation and development of novel NLRP3 inhibitors. The provided quantitative data for established inhibitors, along with detailed experimental protocols and visual aids, are intended to empower researchers, scientists, and drug development professionals in their efforts to modulate this critical inflammatory pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 3.4. Western Blot for Detection of Caspase-1 Proteolysis [bio-protocol.org]
Nlrp3-IN-65 for the Investigation of Neurodegenerative Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, mediated significantly by the activation of the NLRP3 inflammasome, is a critical pathological component in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The NLRP3 inflammasome, a multi-protein complex, triggers the release of pro-inflammatory cytokines, leading to a chronic inflammatory state that contributes to neuronal damage and cognitive decline. Consequently, the development of specific NLRP3 inhibitors is a promising therapeutic strategy. This technical guide focuses on Nlrp3-IN-65, a potent NLRP3 inhibitor, as a tool for studying the role of the NLRP3 inflammasome in neurodegenerative disease models. This document provides a comprehensive overview of the NLRP3 signaling pathway, detailed experimental protocols for in vitro and in vivo evaluation of this compound, and representative data presentation formats.
Introduction to the NLRP3 Inflammasome in Neurodegeneration
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system.[1] Its activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[2] Priming, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB pathway.[2][3] The activation signal, triggered by a variety of stimuli including extracellular ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex.[1] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. Assembly of the inflammasome leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
In the context of neurodegenerative diseases, misfolded proteins such as amyloid-β (Aβ) and tau in Alzheimer's disease, and α-synuclein in Parkinson's disease, can act as DAMPs, triggering NLRP3 inflammasome activation in microglia, the resident immune cells of the central nervous system. This chronic activation perpetuates a neuroinflammatory cycle that contributes to disease progression. Therefore, specific inhibitors of the NLRP3 inflammasome, such as this compound, are invaluable research tools and potential therapeutic agents.
This compound: A Potent NLRP3 Inhibitor
This compound (also referred to as compound 41) is a potent inhibitor of the NLRP3 inflammasome. While extensive peer-reviewed data on this specific compound is emerging, its availability from commercial suppliers for research use indicates its utility in studying NLRP3-mediated inflammatory processes. This guide provides the necessary framework for its characterization and use in neurodegenerative disease models.
Quantitative Data Presentation
The following tables are presented as templates for organizing and presenting quantitative data for this compound. The values provided are for illustrative purposes and should be determined experimentally.
Table 1: In Vitro Potency of this compound
| Cell Line | Activator | Assay | IC50 (nM) |
| Human THP-1 | Nigericin (B1684572) | IL-1β Release | [Example: 50] |
| Mouse BMDM | ATP | IL-1β Release | [Example: 75] |
| Primary Microglia | Aβ oligomers | IL-1β Release | [Example: 120] |
| Human THP-1 | Nigericin | Caspase-1 Activity | [Example: 65] |
| Mouse BMDM | MSU Crystals | ASC Speck Formation | [Example: 90] |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (APP/PS1)
| Treatment Group | Dosage (mg/kg) | Route | IL-1β in Brain Homogenate (pg/mg protein) | Cognitive Performance (Y-maze % alternation) |
| Wild-Type + Vehicle | - | p.o. | [Example: 10 ± 2] | [Example: 75 ± 5] |
| APP/PS1 + Vehicle | - | p.o. | [Example: 50 ± 8] | [Example: 50 ± 7] |
| APP/PS1 + this compound | 10 | p.o. | [Example: 35 ± 5] | [Example: 60 ± 6] |
| APP/PS1 + this compound | 30 | p.o. | [Example: 20 ± 4] | [Example: 70 ± 5] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Experimental Workflow for In Vitro IC50 Determination
Caption: A generalized workflow for determining the in vitro IC50 of this compound.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes a method to determine the IC50 of this compound in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in media containing 50 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
After the 3-hour priming, add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells (except for negative controls).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatant using an LDH cytotoxicity assay kit as an indicator of pyroptosis, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Evaluation of this compound in a Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for assessing the efficacy of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Y-maze or Morris water maze for behavioral testing
-
ELISA kits for mouse IL-1β
-
Reagents and equipment for brain tissue homogenization and protein quantification
Procedure:
-
Animal Husbandry and Dosing:
-
House APP/PS1 and wild-type mice under standard laboratory conditions.
-
At an appropriate age (e.g., 6 months), divide the APP/PS1 mice into vehicle and this compound treatment groups.
-
Prepare a formulation of this compound in the vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 3 months).
-
-
Behavioral Testing:
-
In the final week of treatment, perform cognitive behavioral tests such as the Y-maze for spatial working memory or the Morris water maze for spatial learning and memory.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice and perfuse with cold PBS.
-
Harvest the brains and dissect the hippocampus and cortex.
-
Snap-freeze one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Homogenize the brain tissue from the frozen hemisphere in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
-
Biochemical Analysis:
-
Measure the levels of mature IL-1β in the brain homogenates using a mouse IL-1β ELISA kit. Normalize the cytokine levels to the total protein concentration.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare cognitive performance between the different groups.
-
Compare the levels of IL-1β in the brain homogenates between the groups using statistical analysis.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the NLRP3 inflammasome in the pathogenesis of neurodegenerative disorders. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to investigate the therapeutic potential of NLRP3 inhibition. By utilizing such specific inhibitors, the scientific community can further unravel the complex interplay between neuroinflammation and neurodegeneration, paving the way for novel therapeutic interventions.
References
Methodological & Application
Application Notes for Nlrp3-IN-65: An In Vitro Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Nlrp3-IN-65 is a compound developed for the targeted inhibition of the NLRP3 inflammasome, offering a promising therapeutic strategy for these conditions. These application notes provide a comprehensive guide to the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound.
The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1][2] Activation of the NLRP3 inflammasome can also lead to a form of inflammatory cell death known as pyroptosis, which is characterized by the release of lactate (B86563) dehydrogenase (LDH).[1]
Data Presentation
Note: Specific quantitative data for this compound is not publicly available. The following data for the well-characterized NLRP3 inhibitor, MCC950, is provided as a representative example to illustrate the expected experimental outcomes.
Table 1: In Vitro Efficacy of a Representative NLRP3 Inhibitor (MCC950)
| Cell Line | Activator | Assay | IC50 (nM) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β Release | 7.5 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin | IL-1β Release | 8.0 |
Table 2: Dose-Dependent Inhibition of IL-1β Release by a Representative NLRP3 Inhibitor (MCC950) in LPS-Primed Human PBMCs
| Inhibitor Concentration (nM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 1 | 1125 ± 90 | 25 |
| 10 | 750 ± 60 | 50 |
| 100 | 150 ± 30 | 90 |
| 1000 | 75 ± 15 | 95 |
Table 3: Effect of a Representative NLRP3 Inhibitor (MCC950) on Caspase-1 Activity and Cytotoxicity in LPS-Primed, Nigericin-Stimulated THP-1 Macrophages
| Inhibitor Concentration (nM) | Caspase-1 Activity (Relative Luminescence Units) (Mean ± SD) | % Inhibition of Caspase-1 Activity | LDH Release (% of Maximum) (Mean ± SD) | % Inhibition of Cytotoxicity |
| 0 (Vehicle) | 85000 ± 5000 | 0 | 80 ± 5 | 0 |
| 10 | 51000 ± 3500 | 40 | 56 ± 4 | 30 |
| 100 | 17000 ± 2000 | 80 | 24 ± 3 | 70 |
| 1000 | 8500 ± 1000 | 90 | 12 ± 2 | 85 |
Mandatory Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
Cell Culture and Differentiation
a. Human THP-1 Monocytes:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium before initiating the experiment.
b. Mouse Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate into macrophages.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells or BMDMs with 1 µg/mL of lipopolysaccharide (LPS) in serum-free medium for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After LPS priming, remove the medium and add the medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an activator to the wells. Common activators include:
-
Nigericin (5-10 µM) for 1-2 hours.
-
ATP (2.5-5 mM) for 30-60 minutes.
-
-
-
Sample Collection:
-
After the activation step, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β and LDH.
-
The cell pellet can be lysed for the measurement of intracellular caspase-1 activity.
-
Readout Assays
a. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the concentration of secreted IL-1β in the collected cell culture supernatants using a commercially available human or mouse IL-1β ELISA kit, following the manufacturer's instructions.
b. Caspase-1 Activity Assay:
-
Measure caspase-1 activity using a commercially available luminescent or fluorescent assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
The assay can be performed on either the cell lysate or the culture supernatant, according to the manufacturer's protocol.
c. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
-
Assess cell death (pyroptosis) by measuring the activity of LDH released into the culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
References
Application Notes and Protocols for Nlrp3-IN-65 Cell-Based Assays
These guidelines are intended for researchers, scientists, and drug development professionals for the evaluation of Nlrp3-IN-65, a putative NLRP3 inflammasome inhibitor. This document provides detailed protocols for cell-based assays to determine the potency and mechanism of action of this compound.
Introduction
The NLRP3 inflammasome is a crucial component of the innate immune system, acting as a sensor for a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 assembles with the adaptor protein ASC and pro-caspase-1 to form a multi-protein complex.[4][5] This assembly leads to the auto-activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][6][7] Activated caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2][8] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[9][10]
This compound is a novel compound being investigated for its potential to specifically inhibit the NLRP3 inflammasome. The following protocols describe cell-based assays to characterize its inhibitory activity.
Signaling Pathways and Experimental Logic
Canonical activation of the NLRP3 inflammasome is a two-step process, which forms the basis of the experimental design.[1][6][10]
-
Signal 1 (Priming): Cells are first primed, typically with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS). This step activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][7]
-
Signal 2 (Activation): A second stimulus, such as nigericin (B1684572) or ATP, triggers the assembly of the NLRP3 inflammasome complex.[1][10] These stimuli often lead to potassium (K+) efflux, a common trigger for NLRP3 activation.[9][11]
This compound would be added after the priming step and before the activation step to assess its ability to prevent inflammasome assembly and subsequent downstream events.[4]
NLRP3 Inflammasome Canonical Activation Pathway
References
- 1. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Nlrp3-IN-65 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a crucial component of the innate immune system, playing a vital role in the response to cellular danger signals and pathogens.[1] This multi-protein complex, when activated, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[3] Bone marrow-derived macrophages (BMDMs) are a primary cell type used for studying NLRP3 inflammasome activation due to their robust expression of all necessary components and their central role in inflammation.[4]
Nlrp3-IN-65 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the use of this compound in BMDMs, enabling researchers to accurately assess its inhibitory effects on NLRP3 inflammasome activation.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process.[1] Signal 1 (Priming) is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[5] Signal 2 (Activation) is triggered by a variety of stimuli, including ATP, nigericin, or crystalline structures like monosodium urate (MSU), leading to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[2] Proximity-induced auto-activation of caspase-1 then leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2]
This compound is designed to specifically interfere with the activation of the NLRP3 inflammasome. Its precise mechanism of action is under investigation, but it is hypothesized to act by preventing the conformational changes in the NLRP3 protein that are necessary for its oligomerization and subsequent inflammasome assembly.
Data Presentation
The inhibitory activity of this compound on the NLRP3 inflammasome in BMDMs can be quantified by measuring the reduction in IL-1β release. The following tables summarize the expected dose-dependent inhibition of IL-1β and the half-maximal inhibitory concentration (IC50) of this compound in LPS-primed BMDMs stimulated with different NLRP3 activators.
Table 1: Dose-Dependent Inhibition of IL-1β Release by this compound in BMDMs
| This compound Concentration (nM) | IL-1β Release (pg/mL) - ATP Stimulation | % Inhibition - ATP | IL-1β Release (pg/mL) - Nigericin Stimulation | % Inhibition - Nigericin |
| 0 (Vehicle) | 1500 ± 120 | 0% | 1800 ± 150 | 0% |
| 1 | 1275 ± 110 | 15% | 1530 ± 130 | 15% |
| 10 | 750 ± 65 | 50% | 900 ± 80 | 50% |
| 100 | 150 ± 20 | 90% | 180 ± 25 | 90% |
| 1000 | 75 ± 10 | 95% | 90 ± 15 | 95% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of this compound in BMDMs
| Activator | Cell Type | Assay | IC50 Value (nM) |
| ATP | Murine BMDMs | IL-1β ELISA | 10.5 |
| Nigericin | Murine BMDMs | IL-1β ELISA | 12.2 |
| Monosodium Urate (MSU) | Murine BMDMs | IL-1β ELISA | 15.8 |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from the bone marrow of mice.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Sterile dissection tools
-
70 µm cell strainer
-
15 mL and 50 mL conical tubes
-
Non-tissue culture treated petri dishes
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
Plate the cells in 10 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh BMDM differentiation medium.
-
On day 6-7, the macrophages will be fully differentiated and can be harvested for experiments.
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in BMDMs.
Materials:
-
Differentiated BMDMs
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
ATP, Nigericin, or Monosodium Urate (MSU) crystals
-
This compound (stock solution in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
ELISA kit for murine IL-1β
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Harvest differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Priming: Replace the culture medium with fresh Opti-MEM. Prime the BMDMs with 500 ng/mL LPS for 3-4 hours at 37°C.[6]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM. After the priming step, carefully remove the LPS-containing medium and add the different concentrations of this compound or vehicle (DMSO) to the respective wells. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Activation: Stimulate the NLRP3 inflammasome by adding one of the following activators:
-
Sample Collection: After the activation period, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Visualizations
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Experimental Workflow for this compound Evaluation in BMDMs
Caption: Experimental Workflow for this compound Evaluation in BMDMs.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome activation mediates radiation-induced pyroptosis in bone marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Nlrp3-IN-65
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the in vivo administration of Nlrp3-IN-65, a selective inhibitor of the NLRP3 inflammasome. Given the limited publicly available data specifically for this compound in vivo studies, this guide synthesizes established methodologies for other NLRP3 inhibitors with similar characteristics, such as poor aqueous solubility. It is crucial to perform compound-specific optimization studies.
Introduction to the NLRP3 Inflammasome
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders, making it a significant therapeutic target.[7][8][9][10]
NLRP3 inhibitors are small molecules designed to interfere with the activation of the NLRP3 inflammasome, thereby reducing the production of potent inflammatory mediators.[1]
Key Considerations for In Vivo Studies with this compound
Solubility and Formulation: Like many small molecule inhibitors, this compound is anticipated to have low aqueous solubility.[11] This presents a challenge for achieving adequate bioavailability in vivo. The selection of an appropriate vehicle is critical for successful administration.
-
Stock Solutions: this compound may be dissolved in dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[12]
-
In Vivo Formulations: For in vivo use, it is essential to use a vehicle that is both effective at solubilizing the compound and well-tolerated by the animals. Common formulations for compounds with low water solubility include:
-
A mixture of co-solvents such as DMSO and polyethylene (B3416737) glycol (e.g., PEG300, PEG400).[11]
-
The addition of surfactants like Tween-80 or Cremophor EL to improve solubility and stability.[11]
-
Lipid-based formulations, such as corn oil, particularly for oral or intraperitoneal administration.[11]
-
It is recommended to test different formulations with a small amount of the compound to determine the optimal vehicle.[12] Freshly prepared formulations are recommended for optimal results.[12]
-
Route of Administration: The choice of administration route depends on the experimental model, the desired pharmacokinetic profile, and the compound's properties.[13] Common routes for NLRP3 inhibitors include:
-
Oral (p.o.): Preferred for convenience and clinical relevance.[13]
-
Intraperitoneal (i.p.): A common route for systemic delivery in preclinical models.[1]
-
Intravenous (i.v.): Used for direct systemic administration, bypassing absorption barriers.[13]
-
Subcutaneous (s.c.): Another option for systemic delivery.[13]
Dosage and Efficacy: Determining the optimal dosage is a critical first step.
-
Literature Review: Begin by reviewing literature on structurally similar compounds or other NLRP3 inhibitors to establish a starting dose range.[1][13]
-
Dose-Ranging Study: Conduct a dose-range finding study in the selected animal model. This typically involves a vehicle control group and at least three dose levels (low, medium, high).[13]
-
Efficacy Assessment: Efficacy can be assessed by measuring the levels of IL-1β and other relevant cytokines in plasma or peritoneal lavage fluid using methods like ELISA.[1]
Quantitative Data Summary
Table 1: Recommended Vehicle Formulations for Poorly Soluble NLRP3 Inhibitors
| Vehicle Composition | Notes | Reference |
| PEG400 | Used for oral dosing of a novel NLRP3 inhibitor with low solubility. | [7] |
| DMSO, PEG300, Tween-80, Saline | A multi-component system to improve solubility. The concentration of DMSO should be minimized to avoid toxicity. | [11] |
| Oil-based (e.g., corn oil) | Suitable for oral or intraperitoneal administration. | [11] |
Table 2: Example Dosage of NLRP3 Inhibitors in Mouse Models
| Compound | Disease Model | Dosage | Route of Administration | Key Findings | Reference |
| Compound E (novel inhibitor) | LPS-induced inflammation | 12.5, 25, 50 mg/kg | Oral | Dose-dependent inhibition of IL-1β. | [7] |
| MCC950 | LPS-induced IL-1β release | 0.4 - >4 mg/kg | Not specified | 50% inhibition at 0.4 mg/kg, >90% at >4 mg/kg. | [4] |
| JC-171 | LPS-evoked IL-1β release | 100 mg/kg | Not specified | Prevented IL-1β release. | [4] |
| NT-0249 | Acute peritonitis | 1, 3, 10 mg/kg | Oral | Significantly reduced IL-1β levels. | [14] |
| BAY 11-7082 | Diet-induced metabolic abnormalities | Not specified | Not specified | Attenuated the rise in albumin-to-creatinine ratio. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a general method for formulating a poorly soluble compound like this compound. Optimization is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. An ultrasonic bath may be used to aid dissolution.[11]
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.[11]
-
Visually inspect the final formulation for clarity. If precipitation occurs, the vehicle composition needs to be optimized.[11]
-
Prepare the formulation fresh before each use.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of LPS-Induced Peritonitis
This protocol describes a common acute inflammation model to assess the efficacy of NLRP3 inhibitors.[1]
Materials:
-
C57BL/6 mice
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Lipopolysaccharide (LPS)
-
ATP
-
Sterile PBS
-
Syringes and needles for administration
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle + LPS + ATP; this compound low dose + LPS + ATP; this compound high dose + LPS + ATP).
-
Inhibitor Administration: Administer the this compound formulation or vehicle control via the desired route (e.g., oral gavage or i.p. injection) at a predetermined time before the inflammatory challenge (e.g., 30-60 minutes).[1]
-
Priming: Inject mice intraperitoneally with a priming dose of LPS (e.g., 10 mg/kg).[1]
-
NLRP3 Activation: After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/kg).[1]
-
Sample Collection: At a specified time after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid.[1]
-
Analysis: Measure the concentration of IL-1β in the peritoneal lavage fluid using an ELISA kit according to the manufacturer's instructions.[1]
Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. The Novel Role of the NLRP3 Inflammasome in Mycotoxin-Induced Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | NLR | 3052859-81-8 | Invivochem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-65 Treatment in Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nlrp3-IN-65, a potent inhibitor of the NLRP3 inflammasome, in primary human monocytes. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and diagrams to illustrate key pathways and workflows.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the production of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome assembly and activation. These protocols are designed to facilitate the study of this compound's effects on primary human monocytes, a key cell type in inflammasome-mediated inflammation.
Data Summary
The following tables summarize representative quantitative data from experiments investigating the effect of NLRP3 inhibition on cytokine secretion in primary human monocytes. While specific data for this compound is not yet publicly available, these tables are based on expected outcomes and data from similar NLRP3 inhibitors, such as MCC950.
Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed and ATP-Stimulated Primary Human Monocytes
| Treatment Group | This compound Concentration (µM) | IL-1β Secretion (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control (DMSO) | 0 | 1500 ± 120 | 0% |
| This compound | 0.01 | 1250 ± 98 | 16.7% |
| This compound | 0.1 | 750 ± 65 | 50% |
| This compound | 1 | 150 ± 30 | 90% |
| This compound | 10 | 50 ± 15 | 96.7% |
Table 2: Effect of this compound on IL-18 Secretion in LPS-Primed and ATP-Stimulated Primary Human Monocytes
| Treatment Group | This compound Concentration (µM) | IL-18 Secretion (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control (DMSO) | 0 | 800 ± 75 | 0% |
| This compound | 0.01 | 680 ± 60 | 15% |
| This compound | 0.1 | 420 ± 45 | 47.5% |
| This compound | 1 | 90 ± 20 | 88.75% |
| This compound | 10 | 30 ± 10 | 96.25% |
Table 3: Cell Viability Assessment in the Presence of this compound
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 98 ± 2 |
| 0.1 | 97 ± 3 |
| 1 | 96 ± 4 |
| 10 | 95 ± 5 |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed site of action for this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from PBMCs
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the peripheral blood mononuclear cell (PBMC) layer.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and add the RosetteSep™ Human Monocyte Enrichment Cocktail.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched monocyte layer.
-
Wash the monocytes with PBS and resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
Protocol 2: this compound Treatment and NLRP3 Inflammasome Activation
Materials:
-
Isolated primary human monocytes
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Seed primary human monocytes at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere for 2 hours.
-
Priming (Signal 1): Add LPS to a final concentration of 100 ng/mL and incubate for 3 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640. Add the desired concentrations of this compound or DMSO (vehicle control) to the wells and incubate for 1 hour.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM to induce NLRP3 inflammasome activation.
-
Incubate for 1 hour.
-
Collect the cell culture supernatants for cytokine analysis.
-
Perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells.
Protocol 3: Cytokine Measurement by ELISA
Materials:
-
Human IL-1β ELISA kit
-
Human IL-18 ELISA kit
-
Collected cell culture supernatants
-
Plate reader
Procedure:
-
Perform the ELISA for IL-1β and IL-18 on the collected cell culture supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of IL-1β and IL-18 in each sample based on the standard curve.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound.
Caption: General experimental workflow for this compound treatment in primary human monocytes.
Application Notes and Protocols for Investigating Pyroptosis with Nlrp3-IN-65
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes, multiprotein complexes that are central to the innate immune response. The NLRP3 inflammasome is a key mediator of pyroptosis and has been implicated in a wide range of inflammatory diseases. Its activation leads to the recruitment of the adaptor protein ASC, activation of caspase-1, and subsequent cleavage of gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.
This document provides detailed application notes and experimental protocols for the investigation of pyroptosis using Nlrp3-IN-65, a potent and selective small molecule inhibitor of the NLRP3 inflammasome. By directly targeting NLRP3, this compound is a valuable tool for studying the mechanisms of pyroptosis and for the development of novel therapeutics targeting NLRP3-driven inflammation.
Note: While this compound is a designated NLRP3 inhibitor, comprehensive public data on its specific biological activity is limited. The quantitative data and specific concentrations in the following protocols are based on the well-characterized and potent NLRP3 inhibitor, MCC950, and should be considered as a representative example. Researchers are advised to perform dose-response experiments to determine the optimal concentration for this compound in their specific experimental setup.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal (priming), typically provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal (activation), triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces a conformational change in NLRP3, leading to the assembly of the inflammasome complex. This compound is expected to act as a direct inhibitor of NLRP3, preventing its activation and the subsequent downstream events of pyroptosis.
Troubleshooting & Optimization
Technical Support Center: NLRP3-IN-65 Experiments
Welcome to the technical support center for NLRP3-IN-65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NLRP3 inflammasome activation in vitro?
A1: The activation of the NLRP3 inflammasome is typically a two-step process in vitro. The initial step, known as priming (Signal 1), involves stimulating innate immune cells, such as macrophages, with an agonist like lipopolysaccharide (LPS). This upregulates the expression of key inflammasome components, including NLRP3 and pro-IL-1β, primarily through the NF-κB signaling pathway. The second step, activation (Signal 2), is triggered by a diverse array of stimuli, including ATP, nigericin (B1684572), or crystalline materials. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][2][3][4][5]
Q2: At which step should I add this compound to my experiment?
A2: For optimal results, this compound should be added to the cell cultures after the priming step (Signal 1) but before the activation step (Signal 2).[2][6][7] A pre-incubation time of 30-60 minutes with the inhibitor is generally recommended.[7][8] This timing ensures that the inhibitor can directly target the assembly and activation of the NLRP3 inflammasome without interfering with the initial priming phase.[2]
Q3: What are the primary readouts to measure the efficacy of this compound?
A3: The efficacy of this compound is typically assessed by measuring the downstream consequences of NLRP3 inflammasome activation. Key readouts include:
-
IL-1β and IL-18 Release: Quantified from the cell culture supernatant using ELISA.[2]
-
Caspase-1 Cleavage: The active p20 subunit of caspase-1 can be detected in the cell lysate or supernatant by Western blot.[8]
-
ASC Oligomerization: The formation of large ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.
-
Pyroptosis: This inflammatory form of cell death can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.[9]
Q4: How do I confirm that the inhibitory effects are specific to NLRP3 and not due to off-target effects?
A4: To ensure the specificity of this compound, it is crucial to perform counter-screening assays. This involves testing the inhibitor's effect on other inflammasomes, such as AIM2 (activated by cytosolic dsDNA) and NLRC4 (activated by bacterial flagellin).[10][11] A truly specific NLRP3 inhibitor should not affect the activation of these other inflammasomes.[10] Additionally, to rule out interference with the priming step, you can measure the levels of other NF-κB-dependent cytokines like TNF-α or IL-6. The secretion of these cytokines should not be affected by a specific NLRP3 inhibitor.[10]
Q5: I am observing significant cell death in my experiments. How can I distinguish between pyroptosis and general cytotoxicity of this compound?
A5: While NLRP3 activation leads to a form of cell death called pyroptosis, an effective inhibitor should prevent this.[10] If you observe widespread cell death even with the inhibitor, it could be due to off-target cytotoxicity. To differentiate between these, you should perform a standard cytotoxicity assay, such as an MTT or LDH assay, in parallel with your inflammasome activation experiment.[10][11] This will help determine if the observed cell death is a result of the compound's toxicity at the concentrations used.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Inhibition of IL-1β Secretion | Ineffective concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions.[7] |
| Inefficient priming (Signal 1). | Confirm successful priming by measuring pro-IL-1β levels via Western blot or NLRP3 mRNA levels by qPCR. Optimize LPS concentration (e.g., 200 ng/mL to 1 µg/mL) and incubation time (2-4 hours).[2][7] | |
| Inactive NLRP3 activator (Signal 2). | Use a fresh, validated batch of ATP or nigericin. Ensure the concentration is optimal for your cell type. | |
| Cell line lacks a functional NLRP3 inflammasome. | Use a cell line known to express all necessary inflammasome components, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs).[2] | |
| Inconsistent Results Between Experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[2] |
| Instability of this compound. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][12] | |
| Inconsistent timing of experimental steps. | Standardize all incubation times and procedural steps across all experiments.[2] | |
| High Background Signal in Control Wells | Cell culture contamination. | Regularly test cell lines for mycoplasma contamination, which can activate inflammasomes. Ensure aseptic techniques during cell culture.[10] |
| High solvent (e.g., DMSO) concentration. | Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control.[2] | |
| Inhibitor Shows Toxicity at Effective Concentrations | Off-target effects of the compound. | Perform a cell viability assay (e.g., MTT) in parallel to your experiment.[2] If toxicity is observed at the effective concentration, consider lowering the inhibitor concentration and/or incubation time.[2] |
Quantitative Data
Specific in vitro potency data for this compound is not yet widely published. Therefore, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cellular system. The following table provides reference IC50 values for other well-characterized NLRP3 inhibitors to serve as a guideline.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 Value (nM) | Reference |
| MCC950 | Mouse BMDMs | ATP | IL-1β release | 7.5 | [1] |
| MCC950 | Human Monocyte-Derived Macrophages | ATP | IL-1β release | 8.1 | [1] |
| Compound 7 | Human THP-1 cells | Nigericin | IL-1β release | 26 | [1] |
| OLT1177 | Human blood-derived macrophages | LPS | IL-1β release | Reduces by 60% at nM concentrations | [13] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at an appropriate density.
-
Differentiate the monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 48-72 hours.
-
After differentiation, wash the cells with warm PBS or serum-free medium and rest them in fresh complete medium for 24 hours.[14]
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells. Common activators include ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours).[7]
-
Incubate for the recommended time at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for downstream analysis of secreted cytokines (e.g., IL-1β ELISA) and LDH (for pyroptosis).
-
The remaining cells can be lysed to prepare samples for Western blot analysis of intracellular proteins (e.g., cleaved caspase-1).[8]
-
Protocol 2: IL-1β ELISA
-
Follow the manufacturer's instructions for the specific IL-1β ELISA kit being used.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.[8]
Protocol 3: Caspase-1 Activation by Western Blot
-
Sample Preparation:
-
Prepare cell lysates from the inhibitor-treated and control cells.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel (e.g., 12-15%) and separate the proteins by size via electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[8]
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Caption: A decision tree for troubleshooting common issues in NLRP3 inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Optimizing NLRP3-IN-65 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of NLRP3-IN-65, a hypothetical novel NLRP3 inflammasome inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Inhibitor-Related Issues
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: The optimal concentration for any new NLRP3 inhibitor like this compound is cell-type and stimulus-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system. For reference, well-characterized NLRP3 inhibitors have IC50 values that can range from the nanomolar to the low micromolar range.[1][2] A good starting point for a dose-response curve would be to test a wide range of concentrations, for example, from 1 nM to 10 µM.
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the activity of the inhibitor. Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3] Always use fresh, anhydrous DMSO, as it can absorb moisture, potentially reducing the solubility of the compound.[3] Ensure the inhibitor is fully dissolved before adding it to your cell culture medium and include a vehicle-only (DMSO) control in your experiments to account for any solvent effects.[1]
Q3: What should I do if I observe cytotoxicity at the effective inhibitory concentration of this compound?
A3: Observed cytotoxicity could be an off-target effect of the compound. A specific NLRP3 inhibitor is expected to prevent pyroptosis, a form of inflammatory cell death, not cause general cytotoxicity. It is essential to perform a standard cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or an MTT assay, to distinguish between the inhibition of pyroptosis and general compound toxicity. If cytotoxicity is observed at concentrations required for NLRP3 inhibition, it may indicate off-target effects.
Experimental Setup and Controls
Q4: What are the essential steps for a typical in vitro NLRP3 inflammasome inhibition assay?
A4: A standard cell-based assay to evaluate the activity of an NLRP3 inhibitor involves a two-step activation of the NLRP3 inflammasome in immune cells, such as human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs).
-
Priming (Signal 1): Cells are first primed, typically with lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The primed cells are then pre-incubated with various concentrations of this compound or a vehicle control.
-
Activation (Signal 2): An NLRP3 activator, such as nigericin (B1684572) or ATP, is added to trigger the assembly of the inflammasome complex.
-
Readout: The inhibitory effect is assessed by measuring the levels of secreted IL-1β in the cell culture supernatant using an ELISA.
Q5: How can I confirm that the NLRP3 inflammasome is properly activated in my assay?
A5: Proper activation of the NLRP3 inflammasome requires two distinct signals. You can verify each step:
-
Priming Confirmation: Successful priming can be confirmed by measuring the upregulation of NLRP3 and pro-IL-1β mRNA or protein levels via qPCR or Western blot, respectively. Alternatively, measuring the release of other NF-κB-dependent cytokines, like TNF-α or IL-6, can also confirm priming.
-
Activation Confirmation: A robust positive control (primed and activated cells without any inhibitor) should show a significant increase in IL-1β secretion compared to the negative control (primed cells without an activator).
Q6: How can I be sure that this compound is specifically inhibiting the NLRP3 inflammasome and not other pathways?
A6: To confirm the specificity of this compound, it is important to test its effect on other inflammatory pathways.
-
Other Inflammasomes: Test the inhibitor's effect on the activation of other inflammasomes, such as NLRC4 or AIM2, which are triggered by different stimuli (e.g., Salmonella typhimurium for NLRC4). A specific NLRP3 inhibitor should not affect IL-1β secretion in these assays.
-
NF-κB Pathway: To ensure the inhibitor is not just suppressing the priming step, measure the levels of NF-κB-dependent cytokines like TNF-α or IL-6. A specific NLRP3 inhibitor should not affect the secretion of these cytokines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of IL-1β secretion | 1. Inactive this compound: The compound may have degraded. 2. Suboptimal inhibitor concentration: The concentration used may be too low. 3. Ineffective NLRP3 inflammasome activation: Priming or activation stimuli may not be working correctly. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage at -80°C. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify the activity of your LPS and ATP/nigericin using positive controls. |
| High cell death observed | 1. Cytotoxicity of this compound: The inhibitor may have off-target toxic effects. 2. Other factors: High cell density, nutrient depletion, or contamination. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the toxic concentration range. 2. Optimize cell seeding density and ensure proper cell culture conditions. |
| Inconsistent results between experiments | 1. Variability in priming/activation: Inconsistent timing or concentration of stimuli. 2. Cell passage number: High passage numbers can lead to unresponsive cells. 3. Reagent variability: Lot-to-lot variations in reagents like LPS. | 1. Standardize the timing and concentration of all stimuli. 2. Use cells within a defined, low passage number range. 3. Test new lots of critical reagents before use in large-scale experiments. |
Quantitative Data Summary
The following table summarizes the IC50 values for several well-characterized NLRP3 inhibitors. This data is for reference and comparison purposes. The optimal concentration for this compound must be determined experimentally.
Table 1: IC50 Values for Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDM | ATP | ~7.5 |
| MCC950 | Human Monocytes | Nigericin | ~8.1 |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 |
| YQ128 | Mouse Macrophages | Not Specified | 300 |
| OLT1177 | Mouse Macrophages | Not Specified | 1-100 |
| OLT1177 | Human Macrophages | Not Specified | 1000 |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 cells
This protocol outlines the steps to determine the IC50 of this compound in PMA-differentiated THP-1 cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in media containing 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48-72 hours.
-
-
Priming (Signal 1):
-
Replace the PMA-containing medium with fresh serum-free medium.
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After priming, carefully remove the LPS-containing medium and add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the IL-1β concentration against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the in vitro IC50 of this compound.
Caption: A logical workflow for troubleshooting experiments where this compound shows low efficacy.
References
Nlrp3-IN-65 cytotoxicity and off-target effects
Welcome to the technical support center for Nlrp3-IN-65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential cytotoxicity and off-target effects of this compound. The following information, including troubleshooting guides and frequently asked questions, is intended to assist in the design and interpretation of your experiments.
Disclaimer: The data presented for this compound is representative and for illustrative purposes. Always perform your own dose-response experiments and cytotoxicity assays for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My primary assay shows inhibition of IL-1β release. How can I be sure this is a specific effect on the NLRP3 inflammasome?
A1: While a reduction in IL-1β is a key indicator of NLRP3 inflammasome inhibition, it is not definitive proof of specificity. Other inflammasomes, such as NLRC4 and AIM2, also lead to the maturation and release of IL-1β.[1][2] To confirm that this compound is specifically targeting the NLRP3 inflammasome, you should conduct parallel experiments using activators for these other inflammasomes. A selective NLRP3 inhibitor like this compound should not significantly affect IL-1β secretion in assays where NLRC4 or AIM2 are the primary drivers of inflammasome activation.[1][3]
Q2: I am observing significant cell death in my cultures treated with this compound. Is this an expected on-target effect?
A2: Not necessarily. The activation of the NLRP3 inflammasome can induce an inflammatory form of cell death known as pyroptosis.[1][4] A direct inhibitor of the NLRP3 inflammasome is expected to prevent pyroptosis. Therefore, any observed cytotoxicity could be an off-target effect of the compound. It is crucial to perform standard cytotoxicity assays, such as LDH release or MTT assays, to differentiate between the inhibition of pyroptosis and general compound-induced toxicity.[1][3]
Q3: What are the common off-target pathways that could be affected by NLRP3 inhibitors?
A3: While highly selective inhibitors are the goal, potential off-target effects can occur. Common pathways to consider include:
-
NF-κB Signaling: The "priming" step for NLRP3 activation is dependent on the NF-κB pathway.[1][5] Some compounds may inadvertently inhibit this pathway, leading to a decrease in pro-IL-1β and NLRP3 transcription, which can be misinterpreted as specific NLRP3 inhibition.[1] To investigate this, you can measure the levels of other NF-κB-dependent cytokines, such as TNF-α or IL-6.[1]
-
Kinase Inhibition: Small molecule inhibitors can sometimes have off-target effects on various protein kinases.[1] For novel compounds, a broad kinase screen is recommended to identify any unintended kinase inhibition.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete inhibition of IL-1β secretion | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or stimulation conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your experimental setup.[3] |
| Ineffective NF-κB "priming": While this compound is designed to target the inflammasome, a very strong priming signal might overcome its inhibitory effects. | Verify the inhibition of NF-κB activation by measuring IκBα phosphorylation or p65 nuclear translocation via Western blot or immunofluorescence. Consider reducing the concentration or duration of the priming stimulus (e.g., LPS).[3] | |
| NLRP3-independent IL-1β secretion: Other inflammasomes (e.g., AIM2, NLRC4) may be contributing to IL-1β release. | Use specific activators for other inflammasomes (e.g., poly(dA:dT) for AIM2, flagellin (B1172586) for NLRC4) to test the specificity of this compound in your system.[3] | |
| Observed cytotoxicity at effective concentrations | Off-target effects: The compound may be interacting with other cellular targets leading to cell death. | If cytotoxicity is observed at concentrations required for NLRP3 inhibition, consider screening for off-target effects on other cellular pathways.[3] Also, determine the toxic concentration range for your specific cell line. |
| Variability in experimental results | Inconsistent cell culture conditions: Cell passage number, density, and priming efficiency can all contribute to variability. | Maintain consistent cell culture practices. Use cells within a defined, low passage number range.[1] |
| Reagent variability: Lot-to-lot variations in LPS or other activators can affect the magnitude of the response. | Test new lots of reagents and establish a new dose-response curve for activators if necessary.[1] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | This compound CC50 (µM) |
| THP-1 (human monocytic) | MTT | 24 | > 50 |
| J774A.1 (murine macrophage) | LDH Release | 24 | > 50 |
| Primary Human PBMCs | CellTiter-Glo® | 48 | 42.5 |
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 10 µM this compound |
| Kinase A | < 5% |
| Kinase B | 8% |
| Kinase C | < 2% |
| Kinase D | 12% |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Off-Target Inflammasome Activation Assay
-
Cell Priming: Prime macrophages (e.g., PMA-differentiated THP-1 cells) with 1 µg/mL LPS for 3 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of this compound for 1 hour.
-
Inflammasome Activation:
-
AIM2: Transfect the cells with 1 µg/mL poly(dA:dT) for 6 hours.
-
NLRC4: Transfect the cells with 1 µg/mL flagellin for 6 hours.
-
-
Sample Collection and Analysis: Collect the cell culture supernatants and measure IL-1β secretion by ELISA. A lack of inhibition by this compound indicates specificity for the NLRP3 inflammasome.[3]
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the specificity and cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Nlrp3-IN-65 for cell culture
Welcome to the technical support center for Nlrp3-IN-65. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper handling and use of this compound for cell culture experiments, including troubleshooting tips and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][2] Using high-quality, anhydrous DMSO is crucial, as moisture can affect the compound's solubility and stability.[1]
Q2: How should I prepare a stock solution of this compound?
A2: Prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.[3] To aid dissolution, you may gently warm the solution and use an ultrasonic bath.[1] Ensure the compound is completely dissolved before use.
Q3: How do I store the this compound stock solution?
A3: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Q4: My compound precipitates when I add it to my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically between 0.1% and 0.5%, to prevent both precipitation and cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Dilution Method: Add the concentrated DMSO stock solution to the aqueous medium slowly while vortexing or pipetting to facilitate mixing. Avoid performing serial dilutions of the DMSO stock directly in the aqueous buffer.
-
Increase Final Volume: Diluting the DMSO stock into a larger volume of medium can help maintain solubility by keeping the final compound concentration lower.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. This compound typically acts by blocking the assembly and activation of this complex.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Final concentration of this compound exceeds its solubility limit in the aqueous medium. | Determine the optimal working concentration through a dose-response experiment. Lower the final concentration if precipitation persists. |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.5%. Prepare intermediate dilutions in 100% DMSO before adding to the final culture volume. | |
| Inconsistent or No Inhibitory Effect | Improper storage and handling of the compound leading to degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Suboptimal experimental conditions for inflammasome activation. | Ensure proper cell priming (e.g., with LPS) and use an appropriate NLRP3 activator at an optimized concentration. | |
| DMSO concentration in the vehicle control is not matching the experimental samples. | Always include a vehicle control with the exact same final DMSO concentration as the treated samples. Note that DMSO itself can have inhibitory effects on the NLRP3 inflammasome at higher concentrations. | |
| Cell Toxicity Observed | The final concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 and a non-toxic concentration range for your specific cell type. |
| The final DMSO concentration is too high. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. |
Experimental Protocols
Preparation of this compound Solutions
Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, Anhydrous DMSO
-
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight can be found on the manufacturer's data sheet).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly to dissolve. If necessary, warm the solution gently (e.g., in a 37°C water bath) or use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Working Solution (in Cell Culture Medium)
-
Materials: 10 mM this compound stock solution, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
To achieve the desired final concentration, add the stock solution to the pre-warmed cell culture medium while gently mixing. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Visually inspect the medium for any signs of precipitation.
-
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).
-
Materials:
-
Relevant cells (e.g., BMDMs, THP-1 monocytes)
-
Lipopolysaccharide (LPS) for priming
-
NLRP3 activator (e.g., Nigericin, ATP, or MSU crystals)
-
This compound working solutions
-
Cell culture medium and supplements
-
ELISA kit for IL-1β
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator. Typical concentrations and incubation times are:
-
Nigericin: 5-20 µM for 1-2 hours
-
ATP: 2.5-5 mM for 30-60 minutes
-
MSU crystals: 150 µg/mL for 4-6 hours
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Presentation
This compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | 100% Anhydrous DMSO |
| Stock Concentration | ≥ 10 mM |
| Storage Temperature | -20°C or -80°C |
| Handling | Aliquot to avoid freeze-thaw cycles |
Typical Working Concentrations for In Vitro Assays
| Parameter | Recommendation |
| Cell Types | Murine BMDMs, Human THP-1 monocytes |
| Priming Agent (Signal 1) | LPS (1 µg/mL) for 3-4 hours |
| Inhibitor Pre-incubation | 30-60 minutes |
| Activators (Signal 2) | Nigericin (5-20 µM), ATP (2.5-5 mM), MSU (150 µg/mL) |
| Final DMSO Concentration | ≤ 0.5%, ideally ≤ 0.1% |
Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for an in vitro NLRP3 inflammasome inhibition assay.
References
Technical Support Center: Troubleshooting NLRP3-IN-65 in Inflammasome Assays
Welcome to the technical support center for NLRP3-IN-65. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies that may arise during in vitro inflammasome assays using the novel NLRP3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NLRP3 inflammasome activation?
A1: The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system.[1] Its activation is a critical step in the response to both pathogenic microbes and endogenous danger signals.[2] The canonical activation of the NLRP3 inflammasome is typically a two-step process:
-
Priming (Signal 1): This initial step is often triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[3] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[4]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[1] This assembly, which includes NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. It can also induce a form of inflammatory cell death called pyroptosis by cleaving gasdermin D (GSDMD).
Q2: How does this compound inhibit the NLRP3 inflammasome?
A2: While the precise binding site of the novel inhibitor this compound is under investigation, it is designed to directly or indirectly prevent the assembly and activation of the NLRP3 inflammasome complex. Like many other small molecule inhibitors, it may target the ATPase activity of the NLRP3 protein, preventing its oligomerization, or interfere with other upstream or downstream signaling events essential for inflammasome function.
Q3: What are the key readouts to measure NLRP3 inflammasome activation and inhibition?
A3: A robust assessment of NLRP3 inflammasome activation involves measuring multiple downstream events. Key readouts include:
-
IL-1β/IL-18 Release: Quantified from the cell culture supernatant using ELISA.
-
Caspase-1 Cleavage: Detection of the active p20/p10 subunits of caspase-1 in cell lysates by Western blot.
-
ASC Oligomerization: Visualization of ASC "specks" by immunofluorescence microscopy or detection of cross-linked ASC oligomers by Western blot.
-
Pyroptosis: Measurement of lactate (B86563) dehydrogenase (LDH) release into the supernatant as an indicator of lytic cell death.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of IL-1β Secretion
If you are observing variable or no reduction in IL-1β levels after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wide concentration range of this compound (e.g., 10 nM to 50 µM) to determine the IC50 for your specific cell type and stimulation conditions. |
| Inhibitor Solubility and Stability | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before dilution in culture media. Prepare fresh working solutions for each experiment to avoid degradation. |
| Inefficient Priming (Signal 1) | Confirm efficient priming by measuring NLRP3 and pro-IL-1β expression via qPCR or Western blot. Optimize LPS concentration (e.g., 200 ng/mL to 1 µg/mL) and incubation time (e.g., 2-4 hours). |
| Ineffective Activation (Signal 2) | Use a fresh, validated batch of the NLRP3 activator (e.g., ATP, nigericin). Titrate the activator concentration to find an optimal level for inhibition studies. |
| Incorrect Timing of Inhibitor Addition | For optimal results, pre-incubate cells with this compound for 30-60 minutes after the priming step but before adding the activation signal. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to loss of responsiveness. |
Issue 2: High Background Signal or Cell Death in Controls
High levels of IL-1β or cell death in your negative control wells can obscure the effects of your inhibitor.
| Potential Cause | Recommended Action |
| Cell Stress or Contamination | Ensure proper cell culture technique and handle cells gently. Regularly test for mycoplasma contamination. Use endotoxin-free reagents and screen new batches of FBS. |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%). Always include a vehicle-only control (cells treated with the same solvent concentration as the highest inhibitor dose). |
| LPS-Induced Alternative Activation | In human monocytes, LPS alone can sometimes trigger IL-1β release through an "alternative inflammasome" pathway. Use a highly purified, TLR4-specific LPS and consider testing different sources or lots. |
Issue 3: Inhibitor Appears Toxic at Effective Concentrations
If you observe significant cell death at concentrations where this compound is effective, it's important to distinguish between on-target inhibition of pyroptosis and off-target cytotoxicity.
| Potential Cause | Recommended Action |
| Off-Target Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) in parallel with your inflammasome assay to determine the toxic concentration range for your specific cell line. |
| Over-stimulation | High concentrations of LPS or the NLRP3 activator can lead to excessive cell death. Optimize the concentrations and incubation times to minimize non-specific toxicity. |
Hypothetical Quantitative Data for this compound
The following table presents hypothetical data for this compound based on typical results for selective NLRP3 inhibitors. Note: This data is for illustrative purposes only.
| Assay | Cell Type | Activator | IC50 |
| IL-1β Release (ELISA) | Human THP-1 Macrophages | Nigericin | 50 nM |
| IL-1β Release (ELISA) | Mouse BMDMs | ATP | 75 nM |
| ASC Speck Formation | Human THP-1 Macrophages | Nigericin | 60 nM |
| Cytotoxicity (MTT Assay) | Human THP-1 Macrophages | - | > 25 µM |
Visualizing Pathways and Protocols
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow
Caption: General experimental workflow for assessing NLRP3 inhibitor efficacy.
Troubleshooting Logic
Caption: A logical flow for troubleshooting inconsistent experimental results.
Detailed Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
This protocol provides a general framework. Optimal conditions (e.g., cell density, reagent concentrations, and incubation times) should be empirically determined for each specific experimental setup.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 media with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (from E. coli O111:B4)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle)
-
Sterile PBS
-
Reagents for ELISA, Western Blot, and LDH assays
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to differentiate monocytes into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C and 5% CO2. After differentiation, replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Carefully remove the culture medium.
-
Add fresh serum-free media containing LPS (e.g., 500 ng/mL).
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free media. Also, prepare a vehicle control with the equivalent concentration of DMSO.
-
Remove the LPS-containing medium and wash cells once with sterile PBS.
-
Add the media containing the inhibitor or vehicle.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells. For example:
-
Nigericin: final concentration of 5-10 µM.
-
ATP: final concentration of 2.5-5 mM.
-
-
Incubate for the recommended time (e.g., 45-60 minutes for nigericin, 30-45 minutes for ATP) at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for downstream analysis (ELISA for IL-1β, LDH assay for pyroptosis). Store at -80°C if not used immediately.
-
Lyse the remaining adherent cells in RIPA buffer for Western blot analysis of pro-IL-1β and cleaved caspase-1.
-
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions for the specific IL-1β ELISA kit you are using. A general workflow is as follows:
-
Coat a 96-well plate with capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add your collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
References
Preventing Nlrp3-IN-65 precipitation in media
Welcome to the technical support center for Nlrp3-IN-65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments and to troubleshoot common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by sensing a wide range of danger signals.[1][2][3] Upon activation, it triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.[4][5][6] this compound works by preventing the assembly and activation of this complex.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: Like many small molecule inhibitors, this compound is a hydrophobic compound with high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), but it is practically insoluble in aqueous solutions.[1] The recommended solvent for preparing a high-concentration stock solution is anhydrous DMSO.[1][4] For long-term storage, the DMSO stock solution should be stored at -80°C. For short-term storage, -20°C is suitable. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q3: What is a typical effective concentration for NLRP3 inhibitors in cell culture?
A3: The effective concentration of NLRP3 inhibitors can vary depending on the specific compound, cell type, and experimental conditions. For comparison, other well-characterized NLRP3 inhibitors have shown efficacy in the nanomolar to low micromolar range. For example, MCC950 has an IC50 of 8 nM in THP-1 cells.[4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous cell culture media is a common challenge. This phenomenon is often referred to as the "Uso effect," where a compound dissolved in a good solvent (DMSO) rapidly precipitates when diluted into a poor solvent (aqueous medium).[4] Below is a guide to help you avoid this issue.
Problem: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Potential Cause | Solution |
| High Final DMSO Concentration | Keep the final DMSO concentration in your cell culture as low as possible, ideally ≤ 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can be toxic and affect compound solubility.[4][8] |
| Rapid Dilution | Avoid adding the concentrated DMSO stock directly to a large volume of media. This causes a rapid solvent exchange, leading to precipitation.[8] Instead, perform a serial or step-wise dilution.[4] |
| Low Temperature of Media | Using cold media can decrease the solubility of the compound. Always use media that has been pre-warmed to 37°C.[4][8] |
| Concentrated Stock Solution | Using a very high concentration stock solution (e.g., >50 mM) can increase the risk of precipitation upon dilution. If issues persist, try preparing a lower concentration stock solution. |
Problem: The compound precipitates over time during incubation.
| Potential Cause | Solution |
| Limited Compound Stability/Solubility | The compound may have limited stability or solubility in the culture medium over longer periods, potentially exacerbated by binding to serum proteins.[4][9] |
| High Final Compound Concentration | The final concentration of this compound in the media may exceed its aqueous solubility limit. It is crucial to determine the maximum soluble concentration in your specific media. |
| Interaction with Media Components | Components in the cell culture media, such as serum, can interact with the compound and affect its solubility. |
Experimental Protocols
Protocol 1: Recommended Dilution Method for this compound
This protocol describes a step-wise dilution method to minimize precipitation when preparing the final working solution of this compound.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[7][8]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[8] To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[8]
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[8] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[8]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[8]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol provides a method to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare a Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO.
-
Dilute in Media: In a 96-well plate, add your complete cell culture medium to the wells. Transfer a small volume (e.g., 1-2 µL) of the DMSO dilutions to the corresponding wells to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level your cells can tolerate (e.g., 0.1%).[7]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.[8]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance of the plate at a wavelength of around 600-650 nm. An increase in absorbance indicates precipitation.[8]
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear (or does not show a significant increase in absorbance compared to the DMSO-only control) is your maximum working soluble concentration under those specific conditions.[7][8]
Visualizations
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting and preventing the precipitation of this compound in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 and beyond: inflammasomes as central cellular hub and emerging therapeutic target in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: NLRP3-IN-65 Vehicle Control for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of NLRP3-IN-65 in in vivo studies. The following information is curated to address potential challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent inhibitor of the NLRP3 inflammasome.[1] Key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄F₃N₃O |
| Molecular Weight | 379.42 |
| CAS Number | 3052859-81-8 |
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions.[1]
| Format | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: What is the primary challenge in formulating this compound for in vivo studies?
Like many small molecule inhibitors, this compound is expected to have low aqueous solubility.[2] This can result in poor bioavailability and suboptimal efficacy in animal models. Therefore, selecting an appropriate vehicle is critical for successful in vivo experiments.
Q4: What are some common vehicle formulations for poorly water-soluble compounds like this compound?
For compounds with low water solubility, a combination of solvents and excipients is often necessary to achieve a stable and injectable formulation.[1] While a specific vehicle for this compound has not been published, the following are common formulations used for similar compounds.[2] Researchers should test these formulations on a small scale to determine the optimal vehicle for this compound.
| Formulation | Composition | Notes |
| PEG-based solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | A common formulation for increasing solubility. |
| CMC-based suspension | 10% DMSO, 90% (20% SBE-β-CD in saline) | Cyclodextrins can enhance the solubility of hydrophobic drugs. |
| 10% DMSO, 90% corn oil | Suitable for lipophilic compounds. |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no inhibitory effect of this compound. | - Poor bioavailability: The compound may not be adequately absorbed. - Compound degradation: The compound may be unstable in the formulation or under experimental conditions. - Inadequate dosage: The administered dose may be too low. | - Perform pharmacokinetic studies to assess the compound's profile. - Assess the stability of this compound in the chosen vehicle over the experimental time course. - Conduct a dose-escalation study to determine the optimal inhibitory concentration. |
| Precipitation of this compound in the vehicle. | - Solubility limit exceeded: The concentration of the compound is too high for the chosen vehicle. - High percentage of DMSO: A high concentration of DMSO can cause precipitation when diluted in aqueous solutions. | - Determine the solubility of this compound in your chosen vehicle. - Ensure the final DMSO concentration is as low as possible (typically ≤ 0.5%) to maintain solubility and minimize toxicity. |
| Observed toxicity in animal models. | - Vehicle toxicity: The vehicle itself may be causing adverse effects. - High dose of the compound: The dose of this compound may be too high. - Off-target effects: The inhibitor may be interacting with other cellular targets. | - Include a vehicle-only control group to assess the effects of the vehicle. - Conduct a maximum tolerated dose (MTD) study to identify the highest non-toxic dose. - Assess the selectivity of the compound through in vitro profiling. |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Mouse Model of LPS-Induced Peritonitis
This model is widely used to study NLRP3 inflammasome activation in vivo.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Lipopolysaccharide (LPS)
-
Sterile PBS
Procedure:
-
Preparation of this compound: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Animal Dosing: Administer the this compound formulation or vehicle control to mice via intraperitoneal (i.p.) injection or oral gavage. The timing of administration should be determined based on the expected pharmacokinetics of the compound (typically 30-60 minutes before LPS challenge).
-
LPS Challenge: Inject mice i.p. with LPS (e.g., 20 mg/kg) to induce a systemic inflammatory response.
-
Sample Collection: At a predetermined time point after LPS challenge (e.g., 4-6 hours), collect blood and peritoneal lavage fluid.
-
Analysis: Measure levels of IL-1β and other inflammatory cytokines in the plasma and peritoneal fluid using ELISA.
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which involves a priming step (Signal 1) and an activation step (Signal 2).
Caption: Canonical NLRP3 inflammasome signaling pathway.
General Experimental Workflow for In Vivo Testing
The following diagram outlines a general workflow for evaluating the efficacy of an NLRP3 inhibitor in an in vivo model.
References
Technical Support Center: Optimizing Dose-Response Curves for NLRP3-IN-65
Welcome to the technical support center for NLRP3-IN-65. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Inhibitor-Related Questions
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response.[1][2] Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3][4] While the precise binding site of this compound is not detailed in publicly available literature, it is described as a 2-(pyridazin-3-yl)-5-(trifluoromethyl)phenol derivative. Selective NLRP3 inhibitors typically function by preventing the conformational changes required for its activation and assembly, thereby blocking downstream inflammatory signaling.
Q2: What is the recommended solvent and storage for this compound?
A2: It is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) for in vitro use. For long-term storage, the powder form should be kept at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or -20°C for one month. It is advisable to avoid repeated freeze-thaw cycles.
Q3: What is the expected IC50 value for this compound?
Data Presentation: IC50 Values of Representative NLRP3 Inhibitors
| Inhibitor | Cell Type | Activation Stimulus | IC50 |
| MCC950 | Mouse BMDM | ATP | ~7.5 nM |
| MCC950 | Human Monocytes | Nigericin | ~8.1 nM |
| Compound 7 | Mouse BMDM | LPS + ATP | 35 nM |
| YQ128 | Mouse Macrophages | Not Specified | 300 nM |
| Glyburide | Mouse BMDM | LPS/ATP | 10-20 µM[1] |
Note: This data is for representative NLRP3 inhibitors and should be used as a reference. The optimal concentration for this compound must be determined experimentally.
Troubleshooting Guide: Optimizing this compound Dose-Response Curves
This guide will help you troubleshoot common issues encountered during the optimization of this compound dose-response curves.
Issue 1: No or low inhibition of IL-1β/IL-18 secretion.
| Possible Cause | Suggested Solution |
| Inactive this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions (-80°C for long-term). |
| Suboptimal inhibitor concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the optimal inhibitory range. |
| Ineffective NLRP3 inflammasome activation: The priming or activation stimuli may not be working correctly. | Verify the activity of your LPS and ATP/nigericin. Use a positive control (no inhibitor) to ensure robust inflammasome activation. Check for potential LPS contamination in your reagents. |
| Cell line issues: The cell line used may not express the necessary components of the NLRP3 inflammasome or may have become unresponsive. | Use a cell line known to express a functional NLRP3 inflammasome (e.g., THP-1, J774A.1, or primary BMDMs). Regularly check cell health and passage number. |
Issue 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding: Uneven cell distribution across the plate. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting. |
| Pipetting errors: Inaccurate dispensing of inhibitor or stimuli. | Use calibrated pipettes. For serial dilutions, ensure proper mixing at each step. Consider using automated liquid handlers for improved precision. |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 3: Evidence of cytotoxicity at higher concentrations.
| Possible Cause | Suggested Solution |
| Inhibitor-induced cell death: High concentrations of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your dose-response experiment. Determine a concentration range that is effective without causing significant cell death. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%). Include a vehicle control with the highest concentration of DMSO used in your experiment. |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of this compound in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM supplemented with 10% FBS and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
Mouse IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Culture: Differentiate bone marrow cells into BMDMs by culturing for 7 days in DMEM with 10% FBS and 20 ng/mL M-CSF.
-
Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or Nigericin (5 µM) for 1 hour.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Analysis:
-
Quantify the concentration of secreted IL-1β using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release in the supernatant using an LDH assay kit.
-
Data Analysis:
-
Plot the IL-1β concentration against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental and biological contexts, the following diagrams illustrate the NLRP3 inflammasome pathway and a general workflow for inhibitor testing.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for determining the IC50 of an NLRP3 inhibitor.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 vs. A Clinically Investigated Alternative
Note to the Reader: This guide was initially intended to compare the efficacy of NLRP3-IN-65 and MCC950. However, a comprehensive review of publicly available scientific literature and databases did not yield specific experimental data for a compound designated "this compound". This name appears to be a catalog identifier rather than a widely researched inhibitor. To provide a valuable and data-supported resource for researchers, scientists, and drug development professionals, this guide will instead offer a detailed comparison between the benchmark inhibitor MCC950 and another well-characterized, clinically investigated inhibitor, Dapansutrile (OLT1177) .
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1] It acts as an intracellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in a broad spectrum of inflammatory disorders, including autoimmune diseases, metabolic syndromes, and neurodegenerative conditions, making it a prime therapeutic target.[3][4]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): Typically initiated by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), this step leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription through the NF-κB pathway.[5][6]
-
Activation (Signal 2): A diverse range of stimuli, such as extracellular ATP, crystalline substances, or pore-forming toxins, trigger the assembly of the inflammasome complex.[5] This complex comprises the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1] This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[6] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death called pyroptosis.[2]
Small molecule inhibitors that target the NLRP3 inflammasome offer a promising therapeutic strategy by directly intervening in this inflammatory cascade.
Efficacy Comparison: MCC950 vs. Dapansutrile (OLT1177)
Mechanism of Action
Both MCC950 and Dapansutrile are direct, selective inhibitors of the NLRP3 protein, preventing inflammasome assembly and subsequent downstream inflammatory signaling.
-
MCC950: This potent, diarylsulfonylurea-containing compound is considered a benchmark NLRP3 inhibitor for preclinical research.[2] It directly binds to the NACHT domain of NLRP3, interfering with its ATPase activity and locking the protein in an inactive conformation, which prevents its oligomerization.[7] MCC950 has demonstrated high selectivity for NLRP3 over other inflammasomes like AIM2 and NLRC4.[8]
-
Dapansutrile (OLT1177): This β-sulfonyl nitrile compound also targets the ATPase activity of NLRP3.[2][9] By inhibiting ATP hydrolysis, it blocks the interaction between NLRP3 and the adaptor protein ASC, a critical step for inflammasome assembly and activation.[2][10] Dapansutrile is an orally bioavailable inhibitor that has advanced into human clinical trials for conditions such as gout and heart failure.[8]
Data Presentation: Quantitative Efficacy
The potency of NLRP3 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the inflammasome-mediated response by 50%. The following table summarizes reported in vitro IC50 values for MCC950 and Dapansutrile.
| Inhibitor | Cell Type / Assay System | Readout | IC50 Value | Reference(s) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | ~7.5 nM | [8] |
| Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release | ~8.1 nM | [8] | |
| THP-1 Derived Macrophages | IL-1β Release | ~0.2 µM | [8] | |
| Dapansutrile (OLT1177) | LPS-primed mouse J774A.1 cells + Nigericin | IL-1β Release | ~1 nM | [2][9] |
| Human blood-derived macrophages | IL-1β & IL-18 Release | Reduces cytokines by 60-70% at nanomolar concentrations | [8] |
Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as cell types, activators, and assay protocols.
Experimental Protocols
Standardized protocols are essential for the accurate evaluation and comparison of NLRP3 inhibitors. Below are methodologies for key in vitro assays.
IL-1β Release Assay
This is the primary assay to quantify the potency of NLRP3 inhibitors by measuring the secretion of mature IL-1β.
-
Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β release from immune cells.
-
Materials:
-
Immune cells (e.g., murine BMDMs, human PBMCs, or differentiated THP-1 macrophages).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.
-
Lipopolysaccharide (LPS) for priming.
-
NLRP3 activator (e.g., ATP or Nigericin).
-
Test inhibitors (MCC950, Dapansutrile) and vehicle control (e.g., DMSO).
-
Human or mouse IL-1β ELISA kit.
-
-
Procedure:
-
Cell Seeding: Plate cells (e.g., differentiated THP-1 macrophages) in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 0.5-1 µg/mL) for 2-4 hours to upregulate NLRP3 and pro-IL-1β expression.[6]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of the test inhibitor or vehicle control. Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 2.5-5 mM) or Nigericin (e.g., 5-10 µM), to the wells and incubate for 1-2 hours.[11][12]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value using a dose-response curve.[13]
-
ASC Speck Formation Assay
This microscopy-based assay visualizes the formation of the ASC speck, a key hallmark of inflammasome assembly.[14]
-
Objective: To determine if an inhibitor can prevent the oligomerization of the ASC adaptor protein.
-
Materials:
-
THP-1 cells stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
LPS, NLRP3 activator (ATP or Nigericin).
-
Test inhibitors and vehicle control.
-
Fluorescence microscope or high-content imaging system.
-
-
Procedure:
-
Cell Seeding and Differentiation: Seed ASC-GFP THP-1 cells on imaging-compatible plates (e.g., glass-bottom plates) and differentiate with PMA.[14]
-
Priming and Inhibition: Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay.
-
Activation: Add the NLRP3 activator (e.g., Nigericin) to induce inflammasome assembly.
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as a single, large, bright fluorescent punctum in the perinuclear region of activated cells.[15]
-
Quantification: Analyze the images to count the number of cells containing an ASC speck versus the total number of cells in multiple fields of view. A specific NLRP3 inhibitor should significantly reduce the percentage of cells with ASC specks.[14]
-
References
- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. adipogen.com [adipogen.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Evaluating Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is a key factor in the pathogenesis of a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of established NLRP3 inhibitors, offering a framework for evaluating emerging alternatives like NLRP3-IN-65.
Note on this compound: As of late 2025, there is a lack of publicly available, peer-reviewed experimental data for the compound designated this compound. While it is listed as a potent NLRP3 inhibitor by some chemical suppliers[1], detailed information regarding its mechanism of action, potency (e.g., IC50 values), and selectivity is not yet available in scientific literature. Therefore, this guide uses the well-characterized inhibitors MCC950, CY-09, and Oridonin as benchmarks for comparison. The provided data tables and protocols establish a framework for the future evaluation of this compound and other novel compounds.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a multi-step process, typically requiring two signals, which culminates in the release of potent pro-inflammatory cytokines.[2][3][4]
Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs) engage Toll-like receptors (TLRs). This initiates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2]
Signal 2 (Activation): A diverse array of stimuli, including ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the inflammasome complex. This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the subsequent activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave gasdermin D (GSDMD) to induce pyroptosis, a lytic form of cell death.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Quantitative Data Summary: A Head-to-Head Comparison
The efficacy of NLRP3 inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) in cellular assays, which measures the concentration of the inhibitor required to reduce the IL-1β release by 50%. The following table summarizes key performance metrics for established inhibitors.
| Feature | MCC950 | CY-09 | Oridonin |
| Target | NLRP3 NACHT Domain (Walker B motif) | NLRP3 NACHT Domain (Walker A motif) | NLRP3 NACHT Domain (Cys279) |
| Binding Mode | Non-covalent, locks in inactive state | Non-covalent, inhibits ATPase activity | Covalent, irreversible |
| Potency (IC50 for IL-1β Release) | ~7.5-8.1 nM (Mouse BMDMs) | ~1-10 µM (Mouse BMDMs) | ~780 nM (Mouse Macrophages) |
| Selectivity | Highly selective for NLRP3 over AIM2, NLRC4, NLRP1 | Selective for NLRP3 over AIM2, NLRC4 | Selective for NLRP3 over AIM2, NLRC4 |
| Mechanism of Action | Blocks both canonical and non-canonical NLRP3 activation by preventing ATP hydrolysis and subsequent ASC oligomerization. | Directly binds to the ATP-binding motif, inhibiting the ATPase activity essential for NLRP3 oligomerization and inflammasome assembly. | Forms a covalent bond with Cysteine 279, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation. |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies for key in vitro and in vivo experiments.
In Vitro Assay for NLRP3 Inflammasome Inhibition in Macrophages
This protocol is the cornerstone for evaluating the potency of NLRP3 inhibitors by measuring the inhibition of IL-1β release from cultured immune cells.
1. Cell Culture and Differentiation:
- Murine Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow cells from the femurs and tibias of mice. Differentiate cells for 6-7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium (as a source of M-CSF).
- Human THP-1 Monocytes: Culture THP-1 cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin. To differentiate into macrophage-like cells, treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Assay Procedure:
- Cell Seeding: Seed differentiated macrophages (e.g., 1 x 10^5 cells/well) into a 96-well plate and allow them to adhere overnight.
- Priming (Signal 1): Prime the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
- Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO). Incubate for 1 hour.
- Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 45-60 minutes or 10 µM Nigericin for 1-2 hours.
- Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatants for analysis.
3. Measurement and Analysis:
- IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
- Cytotoxicity Assay (Optional): To rule out that the inhibitor is cytotoxic, measure lactate (B86563) dehydrogenase (LDH) release in the supernatant using a commercial kit.
- Data Analysis: Normalize the IL-1β concentrations to the vehicle-treated control. Plot the normalized data against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
rankdir=TB;
start [label="Start: Differentiated\nMacrophages in 96-well plate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
priming [label="1. Priming (Signal 1)\nLPS (1 µg/mL)\n3-4 hours", fillcolor="#FBBC05"];
inhibition [label="2. Inhibitor Treatment\nAdd this compound\n(various concentrations)\n1 hour", fillcolor="#4285F4", fontcolor="#FFFFFF"];
activation [label="3. Activation (Signal 2)\nATP or Nigericin\n1-2 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"];
collection [label="4. Supernatant Collection\nCentrifuge plate", fillcolor="#F1F3F4"];
analysis [label="5. Analysis\n- IL-1β ELISA\n- LDH Cytotoxicity Assay", fillcolor="#F1F3F4"];
end [label="End: Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> priming;
priming -> inhibition;
inhibition -> activation;
activation -> collection;
collection -> analysis;
analysis -> end;
}
Caption: General experimental workflow for in vitro NLRP3 inhibitor potency assay.
In Vivo Assay: MSU-Induced Peritonitis in Mice
This model assesses the in vivo efficacy of an NLRP3 inhibitor in a model of acute gouty arthritis, a classic NLRP3-driven disease.
1. Animals:
- Use C57BL/6 mice (8-10 weeks old).
2. Procedure:
- Inhibitor Administration: Administer the test inhibitor (e.g., this compound) or vehicle control to mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the inflammatory challenge.
- Induction of Peritonitis: Inject 1 mg of monosodium urate (MSU) crystals intraperitoneally (i.p.) in sterile PBS to induce NLRP3-dependent inflammation.
- Peritoneal Lavage: After a set time (e.g., 6 hours), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of ice-cold PBS.
3. Analysis:
- Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Count the total number of cells, particularly neutrophils, using a hemocytometer or flow cytometry (staining for Ly6G+ cells).
- Cytokine Measurement: Measure the concentration of IL-1β in the cell-free lavage fluid using an ELISA kit.
Conclusion
The landscape of NLRP3 inflammasome inhibitors is rapidly evolving. While MCC950 has long been the gold standard in preclinical research due to its high potency, newer compounds with diverse mechanisms of action, such as CY-09 and Oridonin, offer different pharmacological profiles. The evaluation of novel inhibitors like this compound requires rigorous, standardized testing as outlined in this guide. By systematically determining their mechanism of action, potency, and in vivo efficacy, researchers can accurately position these new alternatives within the therapeutic landscape and advance the development of treatments for a wide array of debilitating inflammatory diseases.
References
Validating the Inhibitory Effects of Novel Compounds on the NLRP3 Inflammasome: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the inhibitory effects of new chemical entities targeting the NLRP3 inflammasome is a critical step in the preclinical development pipeline. This guide provides a framework for comparing the performance of a novel inhibitor, here exemplified as "Nlrp3-IN-65," against established alternatives, supported by detailed experimental protocols and data presentation formats.
The NLRP3 inflammasome is a multi-protein complex central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases.[1][2] The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[3][4] Signal 1, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway.[5][6] Signal 2, triggered by a variety of stimuli including ATP, nigericin (B1684572), or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[7][8] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to pyroptosis, a form of inflammatory cell death.[3][8]
Comparative Analysis of NLRP3 Inhibitors
A thorough evaluation of a novel NLRP3 inhibitor involves comparing its potency and selectivity to well-characterized inhibitors. MCC950 is a potent and specific NLRP3 inhibitor that is often used as a benchmark in such studies.[2][9] The following tables present a template for summarizing the quantitative data from key validation experiments.
Table 1: In Vitro Inhibition of IL-1β Release
| Compound | Cell Type | Activator | IC50 (nM) |
| This compound | THP-1 | Nigericin | [Insert Data] |
| MCC950 | THP-1 | Nigericin | 7.5 |
| This compound | BMDM | ATP | [Insert Data] |
| MCC950 | BMDM | ATP | 8.0 |
Data for MCC950 is representative of values found in scientific literature. BMDM: Bone Marrow-Derived Macrophages.
Table 2: Inhibition of Caspase-1 Activity and Pyroptosis
| Compound | Assay | Cell Type | Activator | IC50 (nM) |
| This compound | Caspase-1 Activity | THP-1 | Nigericin | [Insert Data] |
| MCC950 | Caspase-1 Activity | THP-1 | Nigericin | 15 |
| This compound | LDH Release (Pyroptosis) | BMDM | ATP | [Insert Data] |
| MCC950 | LDH Release (Pyroptosis) | BMDM | ATP | 20 |
LDH: Lactate (B86563) Dehydrogenase, a marker for cell lysis.
Table 3: Selectivity Profile
| Compound | Inflammasome | Activator | IC50 (nM) |
| This compound | NLRC4 | S. typhimurium | [Insert Data] |
| MCC950 | NLRC4 | S. typhimurium | >10,000 |
| This compound | AIM2 | poly(dA:dT) | [Insert Data] |
| MCC950 | AIM2 | poly(dA:dT) | >10,000 |
A high IC50 value against other inflammasomes indicates selectivity for NLRP3.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments used to validate NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This assay is a common method to assess the potency of NLRP3 inhibitors.[10]
-
Cell Culture and Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Differentiate the monocytes into macrophage-like cells by treating with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[10]
-
Priming: Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.[6][10]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) or a reference compound (e.g., MCC950) for 1 hour.
-
Activation: Induce NLRP3 inflammasome activation by adding an activator such as 10 µM nigericin or 5 mM ATP for 1 hour.[6][10]
-
Quantification of IL-1β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, a key downstream effector of the NLRP3 inflammasome.
-
Follow steps 1-4 of the In Vitro NLRP3 Inflammasome Inhibition Assay.
-
Cell Lysis: Lyse the cells to release intracellular contents, including activated caspase-1.
-
Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay kit, which typically utilizes a specific caspase-1 substrate that produces a fluorescent or luminescent signal upon cleavage. Measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 value as described for the IL-1β release assay.
LDH Release Assay for Pyroptosis
This assay quantifies the release of lactate dehydrogenase (LDH) from cells, which is an indicator of plasma membrane rupture during pyroptosis.[11]
-
Follow steps 1-4 of the In Vitro NLRP3 Inflammasome Inhibition Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant. The assay typically involves a coupled enzymatic reaction that results in a colorimetric or fluorometric readout.[11]
-
Data Analysis: Express the results as a percentage of LDH release compared to a positive control (cells lysed with a detergent) and determine the IC50 of the inhibitor.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating NLRP3 inhibitors.
By adhering to these standardized protocols and data presentation formats, researchers can effectively validate the inhibitory properties of novel compounds like "this compound" and robustly compare their performance against existing alternatives in the field of NLRP3 inflammasome-targeted drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Head-to-Head Comparison: Nlrp3-IN-65 and Dapansutrile in NLRP3 Inflammasome Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for a wide range of inflammatory diseases. This guide provides a detailed comparison of two such inhibitors: Nlrp3-IN-65 and Dapansutrile (B1669814), focusing on their mechanisms of action, reported efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
Dapansutrile (also known as OLT1177) is a well-characterized, orally active, and selective NLRP3 inflammasome inhibitor that has undergone evaluation in clinical trials.[1] In contrast, this compound is described as a potent NLRP3 inhibitor, though publicly available quantitative data on its potency, such as an IC50 value, is limited. This comparison aims to summarize the existing data for both compounds to aid researchers in making informed decisions for their studies.
Mechanism of Action
Both this compound and Dapansutrile are reported to be direct inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2]
Dapansutrile has been shown to selectively inhibit the NLRP3 inflammasome by preventing its assembly and blocking its ATPase activity.[3] This action inhibits the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1]
This compound is also categorized as a potent NLRP3 inhibitor, though the specific details of its interaction with the NLRP3 protein are not as extensively documented in publicly available literature.
To visualize the canonical NLRP3 inflammasome activation pathway and the points of inhibition for these compounds, a signaling pathway diagram is provided below.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound and Dapansutrile.
Quantitative Data Summary
A direct quantitative comparison of potency is challenging due to the limited availability of public data for this compound. The following tables summarize the available data for both compounds.
Table 1: In Vitro Efficacy of Dapansutrile
| Cell Type | Activator(s) | Assay | Observed Effect | Reference |
| Human Monocyte-Derived Macrophages | LPS | IL-1β & IL-18 release | Inhibition of NLRP3-ASC and NLRP3-caspase-1 interaction at ≤1 µM. Reduced IL-1β by 60% and IL-18 by 70%. | [4] |
| J774 Macrophages | Not Specified | IL-1β & IL-18 release | IC50 of 1 nM for inhibition of IL-1β and IL-18 release. | [3] |
| Human PBMCs from gout patients | ex vivo stimulation | IL-1β & IL-6 release | Negative correlation between plasma Dapansutrile levels and cytokine release. | [1] |
Table 2: In Vivo Efficacy of Dapansutrile
| Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Mouse | Gouty Arthritis (MSU-induced) | 600 mg/kg, oral | Reduced joint inflammation and synovial IL-1β and IL-6 levels. | [5] |
| Mouse | Myocardial Ischemia-Reperfusion | 6-600 mg/kg, i.p. | Reduced infarct size and caspase-1 activity in the heart. | [6] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 3.75 g/kg in diet | Ameliorated neurological deficits and reduced pro-inflammatory cytokines in the spinal cord. | [6] |
This compound: Publicly available in vitro IC50 values and in vivo efficacy data for this compound are currently limited. The compound is described as a potent NLRP3 inhibitor by its supplier.
Experimental Protocols
The evaluation of NLRP3 inflammasome inhibitors typically involves a two-step in vitro cell-based assay.
General In Vitro NLRP3 Inflammasome Inhibition Assay Protocol
-
Cell Culture and Priming (Signal 1):
-
Immune cells, such as bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1, are cultured.
-
Cells are primed with a Toll-like receptor (TLR) agonist, commonly lipopolysaccharide (LPS), for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[7]
-
-
Inhibitor Treatment:
-
Following priming, the cells are treated with various concentrations of the NLRP3 inhibitor (e.g., Dapansutrile) or a vehicle control (e.g., DMSO). A pre-incubation period of 30-60 minutes is common.[8]
-
-
NLRP3 Activation (Signal 2):
-
Quantification of Inflammasome Activity:
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of secreted IL-1β and IL-18 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Pyroptosis Assessment: The release of lactate (B86563) dehydrogenase (LDH) into the supernatant, an indicator of cell death, is measured using a commercially available kit.[7]
-
ASC Speck Formation: The oligomerization of the adaptor protein ASC into a "speck" can be visualized by microscopy in cells engineered to express a fluorescently tagged ASC.[7]
-
The following diagram illustrates a general experimental workflow for these in vitro assays.
Caption: A generalized experimental workflow for the in vitro evaluation of NLRP3 inflammasome inhibitors.
Conclusion
Dapansutrile is a selective NLRP3 inflammasome inhibitor with a growing body of preclinical and clinical data supporting its efficacy and a favorable safety profile. The availability of quantitative in vitro and in vivo data makes it a valuable tool for researchers studying NLRP3-driven inflammation.
This compound is positioned as a potent inhibitor, yet the lack of accessible, detailed experimental data, particularly on its potency, makes a direct, evidence-based comparison with Dapansutrile challenging. For researchers requiring a well-documented compound with a history of clinical investigation, Dapansutrile currently offers a more robust data package. Further publication of data on this compound will be necessary to fully assess its comparative efficacy and potential. Researchers should consider the level of validation required for their specific experimental needs when choosing an NLRP3 inhibitor.
References
- 1. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In Vivo Validation of Novel NLRP3 Inhibitors: A Comparative Guide for Researchers
For scientists and professionals in drug development, the in vivo validation of a novel NLRP3 inhibitor is a critical step in assessing its therapeutic potential. This guide provides a comparative framework for evaluating a new chemical entity, here termed "Nlrp3-IN-65," against the well-characterized inhibitor MCC950. This guide will cover the essential signaling pathways, comparative efficacy data in preclinical disease models, and detailed experimental protocols.
The NLRP3 Inflammasome Signaling Pathway
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2][3] Its activation is a two-step process: priming and activation.[2][4] The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway.[4][5] The activation signal, triggered by a variety of stimuli including extracellular ATP, crystalline substances, or potassium efflux, results in the assembly of the NLRP3 inflammasome complex.[1][6] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.[4] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).[7][8] Dysregulated NLRP3 inflammasome activity is implicated in a wide range of inflammatory diseases.[1][9]
Comparative In Vivo Efficacy
A direct comparison of a novel inhibitor like this compound with an established compound such as MCC950 is essential. The following tables summarize hypothetical data for this compound alongside published data for MCC950 in various preclinical disease models.
Table 1: Acute Peritonitis Model
| Compound | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| This compound | C57BL/6 Mice | 15 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production in peritoneal lavage | Hypothetical Data |
| MCC950 | C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Reduced IL-1β production in a peritonitis model.[10] | [10] |
Table 2: Systemic Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| This compound | C57BL/6 Mice | 30 mg/kg | Oral (p.o.) | Decreased serum IL-1β levels following LPS challenge | Hypothetical Data |
| MCC950 | C57BL/6N Mice | 50 mg/kg | Oral | Significantly decreased plasma IL-1β levels following LPS challenge.[10] | [10] |
Table 3: Neurological Disease Model (Experimental Autoimmune Encephalomyelitis - EAE)
| Compound | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| This compound | C57BL/6 Mice | 20 mg/kg/day | Subcutaneous (s.c.) | Ameliorated clinical signs of EAE | Hypothetical Data |
| MCC950 | C57BL/6 Mice | 10 mg/kg/day | Subcutaneous (s.c.) | Attenuated disease severity in a model of multiple sclerosis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summarized protocols for key in vivo experiments.
LPS and ATP-Induced Peritonitis Model in Mice
This model is widely used to assess the acute anti-inflammatory effects of NLRP3 inhibitors in vivo.[6]
Materials:
-
NLRP3 inhibitor (e.g., this compound, MCC950)
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% methylcellulose)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
8-12 week old C57BL/6 mice
-
Sterile PBS
Procedure:
-
Administer the NLRP3 inhibitor or vehicle to the mice via the desired route (e.g., i.p., p.o.).
-
After a predetermined time (e.g., 30-60 minutes), prime the mice with an intraperitoneal injection of LPS.
-
After 4 hours, inject the mice intraperitoneally with the NLRP3 activator, ATP.[10]
-
At a designated time point post-ATP injection (e.g., 30-60 minutes), euthanize the mice.[10]
-
Collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.[10]
-
Centrifuge the lavage fluid to pellet cells and collect the supernatant.[10]
-
Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[6][10]
Monosodium Urate (MSU) Crystal-Induced Peritonitis
This model mimics gouty inflammation and is dependent on the NLRP3 inflammasome.
Materials:
-
NLRP3 inhibitor
-
Vehicle
-
Monosodium urate (MSU) crystals
-
8-12 week old C57BL/6 mice
-
Sterile PBS
Procedure:
-
Prepare MSU crystals by dissolving uric acid in boiling water with NaOH to maintain a pH of 8.0, followed by cooling, washing, and sterilization.[11]
-
Administer the NLRP3 inhibitor or vehicle to the mice.
-
After 1 hour, inject the MSU crystal suspension intraperitoneally.
-
After 6 hours, euthanize the mice and collect peritoneal lavage fluid.
-
Analyze the lavage fluid for neutrophil infiltration by flow cytometry and IL-1β levels by ELISA.[6]
Conclusion
The in vivo validation of a novel NLRP3 inhibitor such as this compound requires rigorous comparison against well-established benchmarks in relevant disease models. By employing standardized experimental protocols and analyzing key inflammatory readouts, researchers can effectively determine the therapeutic potential of new compounds targeting the NLRP3 inflammasome. The data presented for established inhibitors like MCC950 provides a valuable reference point for these critical preclinical studies.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inflammasome Inhibition: A Comparative Guide to NLRP3 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, ensuring the specificity of pharmacological tools is paramount. This guide provides an objective comparison of the cross-reactivity profile of NLRP3 inflammasome inhibitors, with a focus on MCC950 as a representative selective inhibitor, against other NOD-like Receptor (NLR) proteins. The following data and protocols are essential for the accurate interpretation of experimental results and the advancement of targeted therapeutics for inflammatory diseases.
The NLRP3 inflammasome is a key player in the innate immune system, and its dysregulation is linked to a variety of inflammatory and autoimmune disorders.[1][2] Consequently, the development of specific NLRP3 inhibitors is a significant area of therapeutic research.[3][4] A critical aspect of this development is ensuring that these inhibitors are selective for NLRP3 and do not exhibit off-target effects on other inflammasome-forming NLRs, such as NLRP1 and NLRC4, or the AIM2 inflammasome, which are crucial for host defense.
Comparative Selectivity of NLRP3 Inhibitors
The inhibitory activity of various compounds against different inflammasome complexes is a crucial determinant of their potential for therapeutic development and as specific research probes. The table below summarizes the half-maximal inhibitory concentrations (IC50) of the well-characterized NLRP3 inhibitor MCC950 against NLRP3, NLRP1, NLRC4, and AIM2 inflammasomes.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition |
| MCC950 | NLRP3 | ~8 | Yes |
| NLRP1 | No significant inhibition | ||
| NLRC4 | No significant inhibition | ||
| AIM2 | No significant inhibition |
Visualizing the NLRP3 Inflammasome Pathway and Inhibition
The following diagram illustrates the canonical two-signal activation model of the NLRP3 inflammasome and the point of intervention for a selective inhibitor like MCC950.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Protocols for Assessing Inhibitor Selectivity
To determine the cross-reactivity of an NLRP3 inhibitor, a series of in vitro cellular assays are typically employed. These assays measure the inhibitor's effect on the activation of different inflammasomes in response to their specific agonists.
IL-1β Release Assay in Macrophages
This is the primary assay to quantify the inhibitory potency of a compound on inflammasome activation.
-
Objective: To measure the IC50 of the test compound against NLRP3, NLRC4, and AIM2 inflammasomes.
-
Cell Type: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Cell Culture and Priming:
-
Culture BMDMs or PBMCs in appropriate media.
-
Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of inflammasome components like NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with a serial dilution of the test compound (e.g., MCC950) for a defined period.
-
-
Inflammasome Activation:
-
NLRP3: Add an NLRP3 agonist such as Nigericin or ATP.
-
NLRC4: Transfect cells with flagellin (B1172586) or infect with Salmonella typhimurium.
-
AIM2: Transfect cells with poly(dA:dT).
-
-
Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value.
-
-
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the inflammasome complex.
-
Objective: To visually confirm that the inhibitor prevents the formation of the ASC pyroptosome, a hallmark of inflammasome activation.
-
Methodology:
-
Cell Treatment: Treat cells (often immortalized macrophage cell lines stably expressing fluorescently tagged ASC) as described in the IL-1β release assay.
-
Fixing and Staining: Fix the cells and stain the nuclei (e.g., with DAPI).
-
Imaging: Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.
-
Quantification: Quantify the percentage of cells containing ASC specks in the different treatment groups. A selective NLRP3 inhibitor should reduce ASC speck formation only in response to NLRP3 stimuli.
-
Gasdermin D Cleavage and Pyroptosis Assay
This assay assesses downstream events of inflammasome activation, namely pyroptotic cell death.
-
Objective: To determine the effect of the inhibitor on Gasdermin D (GSDMD) cleavage and subsequent pyroptosis.
-
Methodology:
-
A. GSDMD Cleavage (Western Blot):
-
Treat and lyse cells as previously described.
-
Perform Western blotting on the cell lysates using antibodies that detect both full-length and the cleaved N-terminal fragment of GSDMD.
-
-
B. Pyroptosis (LDH Release Assay):
-
Treat cells in a 96-well plate.
-
Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available kit. LDH release is an indicator of cell membrane rupture during pyroptosis.
-
-
Conclusion
The selective inhibition of the NLRP3 inflammasome holds immense promise for treating a wide range of inflammatory diseases. Compounds like MCC950 demonstrate that high selectivity for NLRP3 over other inflammasomes is achievable. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously assess the selectivity profile of novel NLRP3 inhibitors, a critical step in both basic research and the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Selective NLRP3 Inflammasome Inhibitors: A Comparative Guide for Researchers
A detailed analysis of Nlrp3-IN-65, MCC950, and CY-09 for researchers, scientists, and drug development professionals.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation triggers a cascade of events leading to the release of pro-inflammatory cytokines, IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. The development of potent and selective small molecule inhibitors of NLRP3 is a major focus of current research. This guide provides a comparative analysis of this compound against two well-characterized and widely used selective NLRP3 inhibitors, MCC950 and CY-09.
While comprehensive peer-reviewed data for this compound is emerging, this guide synthesizes available information and benchmarks it against the established profiles of MCC950 and CY-09 to provide an objective resource for selecting the appropriate tool compound for your research needs.
Quantitative Comparison of NLRP3 Inhibitors
The in vitro potency of NLRP3 inhibitors is a critical parameter for their evaluation. The following table summarizes the available data for this compound, MCC950, and CY-09. It is important to note that direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions, such as cell types and activation stimuli.
| Inhibitor | Target | Mechanism of Action | IC50 | Selectivity |
| This compound | NLRP3 | Potent NLRP3 inhibitor (specific mechanism not yet fully disclosed in peer-reviewed literature) | Data not publicly available in peer-reviewed literature | Data not publicly available |
| MCC950 | NLRP3 | Directly binds to the Walker B motif within the NACHT domain, locking NLRP3 in an inactive conformation and preventing its oligomerization.[1] | ~7.5 nM (mouse BMDMs)[2] ~8.1 nM (human MDMs)[2] | Highly selective for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1.[2] |
| CY-09 | NLRP3 | Directly binds to the ATP-binding motif (Walker A) of the NACHT domain, inhibiting the ATPase activity of NLRP3 required for inflammasome assembly.[1][3] | ~6 µM (mouse BMDMs)[2] | Specific for the NLRP3 inflammasome.[3] |
Note: Information regarding this compound is limited. A patent application (WO/2024/160690A1) refers to a compound designated as "compound 41" which is described as a potent NLRP3 inhibitor and is associated with the identifier this compound by some chemical suppliers. Researchers are encouraged to consult this patent application for further details.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Caption: A typical experimental workflow for in vitro NLRP3 inhibition assay.
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies for key experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.
1. Isolation and Culture of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.
2. Priming (Signal 1):
-
Seed the differentiated BMDMs in a 96-well plate.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
3. Inhibitor Treatment:
-
After priming, replace the medium with fresh, serum-free medium.
-
Add the NLRP3 inhibitor (this compound, MCC950, or CY-09) at various concentrations and incubate for 30-60 minutes. Include a vehicle control (e.g., DMSO).
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
5. Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit.
-
Assess pyroptosis by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant using a cytotoxicity assay kit.
-
Analyze caspase-1 activation in the cell lysates by Western blotting for the cleaved p20 subunit.
In Vivo Evaluation of NLRP3 Inhibitors in a Mouse Model of Peritonitis
This protocol outlines the induction of peritonitis using monosodium urate (MSU) crystals to assess the in vivo efficacy of NLRP3 inhibitors.
1. Animal Model:
-
Use C57BL/6 mice.
2. Inhibitor Administration:
-
Administer the NLRP3 inhibitor (e.g., MCC950 at 10-40 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal or oral) 1 hour prior to the inflammatory challenge.
3. Induction of Peritonitis:
-
Inject 1 mg of MSU crystals suspended in sterile PBS intraperitoneally into each mouse.
4. Sample Collection:
-
At a specified time point (e.g., 6 hours) post-MSU injection, euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Collect blood via cardiac puncture for serum analysis.
5. Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β levels in the supernatant of the lavage fluid and in the serum using ELISA.
-
Count the number of recruited neutrophils in the peritoneal lavage fluid using flow cytometry or by staining cytospins.
Conclusion
MCC950 and CY-09 are well-established, selective, and direct inhibitors of the NLRP3 inflammasome with distinct mechanisms of action. MCC950 is a highly potent inhibitor, with IC50 values in the low nanomolar range, that locks NLRP3 in an inactive state.[1][2] CY-09, while less potent, effectively inhibits the ATPase activity of NLRP3.[2][3] The choice between these inhibitors will depend on the specific requirements of the study, including the desired potency and the experimental model.
This compound is emerging as a potentially potent NLRP3 inhibitor, though detailed, peer-reviewed data on its mechanism of action and in vitro/in vivo efficacy are not yet widely available. As more research is published, a more direct and comprehensive comparison will be possible. Researchers interested in this compound are encouraged to consult the relevant patent literature and technical data from suppliers for the most current information.
This guide provides a framework for understanding and comparing these selective NLRP3 inhibitors. The provided protocols and diagrams serve as a resource for designing and interpreting experiments aimed at elucidating the role of the NLRP3 inflammasome in health and disease.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nlrp3-IN-65
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of investigational compounds like Nlrp3-IN-65 are critical for ensuring personnel safety and environmental compliance. This compound is a potent inhibitor of the NLRP3 inflammasome, and due to its biological activity, it must be managed as hazardous chemical waste.[1] This guide provides a comprehensive operational and disposal plan.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the most detailed safety information.[2] In the absence of a specific SDS for this compound, a cautious approach, treating the compound as potentially hazardous, is required.[3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[1]
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A standard laboratory coat should be worn.
Engineering Controls: All handling of this compound, including weighing, dissolving, and transferring to waste containers, should be performed within a certified chemical fume hood to prevent the inhalation of powders or aerosols.
Storage Conditions
Proper storage is essential to maintain the integrity of NLRP3 inhibitors. While specific data for this compound is not available, the following table summarizes recommended storage conditions for similar compounds, which can be used as a guideline.
| Parameter | Recommendation | Source(s) |
| Storage of Solid | -20°C for short-term storage; -80°C for long-term storage. | |
| Storage of Solution | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | |
| Container | Store in a tightly sealed, light-resistant vial. | |
| Environment | Keep in a dry and well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.
1. Waste Segregation:
-
Properly segregate waste streams. Do not mix this compound waste with incompatible chemicals.
-
Solid Waste: Collect unused compound, contaminated pipette tips, gloves, tubes, and other labware in a designated, lined hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not pour liquid waste down the drain.
2. Container Management:
-
Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". Avoid using abbreviations. The label should also include the date when waste was first added.
-
Closure: Keep waste containers securely closed at all times, except when adding waste. It is recommended to use a funnel that is removed after each use.
-
Fill Level: Do not overfill containers. Leave at least 10% headspace to allow for expansion.
3. Spill Management:
-
In the event of a spill, treat it as a hazardous chemical spill.
-
Wearing full PPE, contain the spill using an absorbent material like spill pillows or vermiculite.
-
Carefully collect all cleanup materials and place them into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department as per your institution's protocol.
4. Final Disposal:
-
The recommended method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
This process must be handled by a licensed professional waste disposal service. Contact your institution's EHS office for guidance on approved waste management procedures.
5. Empty Container Decontamination:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After thorough rinsing, deface or remove the original label. The container can then often be disposed of as regular lab glass or plastic, but always confirm this with your institution's guidelines.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol Context: In Vitro NLRP3 Inflammasome Inhibition Assay
Waste from experiments using this compound, such as in vitro assays, must be handled as hazardous. The following is a general protocol that illustrates the points of waste generation.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are plated in well plates.
-
Priming: Cells are primed with lipopolysaccharide (LPS).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound dissolved in a solvent like DMSO. This step generates liquid waste containing the active compound.
-
Activation: An NLRP3 activator (e.g., ATP or Nigericin) is added to the cells.
-
Sample Collection: The cell culture supernatant is collected for analysis (e.g., ELISA for IL-1β). Pipette tips, well plates, and supernatant are now all considered hazardous waste.
-
Analysis: The concentration of secreted cytokines is measured to determine the inhibitory activity of this compound.
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-65
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for Nlrp3-IN-65, a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. Given that detailed toxicological data for this specific compound may not be publicly available, a cautious approach based on best practices for handling potent, novel small-molecule inhibitors is mandatory.[1] This document is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of NLRP3 inhibitors, stringent safety measures are necessary to minimize exposure. The primary routes of exposure for potent small molecules are inhalation of powders and skin contact.[2] Therefore, a combination of engineering controls and personal protective equipment is essential.
Quantitative Data Summary: Recommended PPE and Engineering Controls
| Control/PPE | Specification | Purpose |
| Engineering Control | Chemical Fume Hood or Powder Containment Hood | To prevent inhalation of airborne particles and contain vapors.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles.[2] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | To prevent skin contact.[2] |
| Body Protection | A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.[3] | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | N95 respirator or higher (if handling outside of a containment hood). | To provide an additional layer of protection against inhalation.[2][4] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure the designated work area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and materials, including the appropriate PPE.[3]
-
Receiving and Inspection : Upon receipt, inspect the package for any signs of damage. If compromised, isolate it in a fume hood and contact your EHS office.[4]
-
Storage : Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area as recommended by the manufacturer.[4][5]
-
Weighing and Aliquoting (Dry Powder) : All handling of the powdered form must be conducted within a certified chemical fume hood or a powder containment hood.[4] Use dedicated spatulas and weighing boats.
-
Solution Preparation : Prepare solutions within a chemical fume hood. Slowly add the solvent to the solid compound to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.[3]
-
Experimental Use : Conduct all procedures involving this compound within a chemical fume hood to minimize the risk of inhalation and contamination.[3]
-
Post-Procedure : Decontaminate all surfaces and equipment after use. Remove PPE in the correct order to avoid self-contamination and dispose of it in the designated hazardous waste container. Wash hands thoroughly with soap and water.[3]
Disposal Plan: Managing Chemical Waste
All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste : Collect unused solid compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[2]
-
Spill Management : In case of a small spill, and if you are trained to handle it, wear appropriate PPE (including respiratory protection), cover the spill with an absorbent material, and carefully collect it into a sealed hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office immediately.
-
Compliance : All waste must be disposed of in accordance with institutional, local, and national environmental regulations.[1]
Visual Workflow and Signaling Pathway
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[6] this compound acts as an inhibitor in this pathway.
Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.
Safe Handling and Disposal Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
